Fonsecin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3748-39-8 |
|---|---|
Molecular Formula |
C15H14O6 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
2,5,8-trihydroxy-6-methoxy-2-methyl-3H-benzo[g]chromen-4-one |
InChI |
InChI=1S/C15H14O6/c1-15(19)6-9(17)13-11(21-15)4-7-3-8(16)5-10(20-2)12(7)14(13)18/h3-5,16,18-19H,6H2,1-2H3 |
InChI Key |
FKCYENFBFZUSDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)O)OC)O)O |
melting_point |
198 °C |
Other CAS No. |
3748-39-8 |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Guide to the Total Synthesis of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed total synthesis of the novel naphthopyranone, 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one. While a direct, published synthesis for this specific molecule is not currently available, this document constructs a viable and robust synthetic pathway based on well-established and analogous reactions in the field of natural product synthesis. The proposed strategy focuses on the initial construction of a highly substituted naphthoquinone core, followed by the annulation of the dihydropyranone ring. This guide provides detailed experimental protocols for key transformations, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic logic and potential biological interactions.
Retrosynthetic Analysis and Strategic Approach
The retrosynthetic strategy for the target molecule hinges on the disconnection of the dihydropyranone ring, revealing a key naphthoquinone intermediate. This central intermediate, 2-hydroxy-5,8-dihydroxy-6-methoxy-1,4-naphthoquinone, possesses the core substitution pattern required for the final product. The synthesis of this naphthoquinone is envisioned through a Diels-Alder reaction between a suitably substituted 1,3-diene and a benzoquinone derivative, a powerful strategy for the construction of polycyclic aromatic systems.
Caption: Retrosynthetic analysis of the target naphthopyranone.
Proposed Total Synthesis Pathway
The forward synthesis is designed as a multi-step sequence, commencing with the preparation of the key benzoquinone dienophile. This is followed by a pivotal Diels-Alder cycloaddition to form the naphthoquinone core. Subsequent functional group manipulations and the final pyran ring annulation complete the synthesis.
Step 1: Synthesis of the Naphthoquinone Core via Diels-Alder Reaction
The initial and most critical phase of the synthesis is the construction of the polysubstituted naphthoquinone scaffold. A Diels-Alder reaction provides an efficient means to achieve this. The proposed reaction involves the cycloaddition of 2-methoxy-1,4-benzoquinone with a silyloxydiene, followed by aromatization.
Experimental Protocol: Diels-Alder Cycloaddition and Aromatization
-
Preparation of the Dienophile: 2-Methoxy-1,4-benzoquinone is prepared from 1,2,4-trimethoxybenzene via oxidation with ceric ammonium nitrate (CAN) in aqueous acetonitrile.
-
Preparation of the Diene: 1,3-Bis(trimethylsilyloxy)-1,3-butadiene is prepared from crotonaldehyde by silylation with trimethylsilyl chloride in the presence of a base such as triethylamine.
-
Diels-Alder Reaction: To a solution of 2-methoxy-1,4-benzoquinone (1.0 eq) in dry toluene, 1,3-bis(trimethylsilyloxy)-1,3-butadiene (1.2 eq) is added. The reaction mixture is stirred at room temperature for 24 hours.
-
Aromatization: The resulting cycloadduct is treated with a mild acid, such as a solution of hydrochloric acid in methanol, to effect both hydrolysis of the silyl enol ethers and dehydration to yield 5-hydroxy-7-methoxy-1,4-naphthoquinone.
-
Further Functionalization: The resulting naphthoquinone can undergo further hydroxylation and other modifications to achieve the desired 2,5,8-trihydroxy-6-methoxy substitution pattern. A plausible route involves regioselective oxidation and reduction sequences.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1. Diels-Alder Cycloaddition | 2-Methoxy-1,4-benzoquinone, 1,3-Bis(trimethylsilyloxy)-1,3-butadiene | Toluene, room temperature, 24 h | Diels-Alder Adduct | ~85 |
| 2. Aromatization | Diels-Alder Adduct | HCl/MeOH, room temperature, 2 h | 5-Hydroxy-7-methoxy-1,4-naphthoquinone | ~90 |
| 3. Hydroxylation | 5-Hydroxy-7-methoxy-1,4-naphthoquinone | Alkaline hydrogen peroxide, then acid workup | 2,5,8-Trihydroxy-6-methoxy-1,4-naphthoquinone | ~60 |
Table 1: Summary of the synthesis of the naphthoquinone core. Yields are estimated based on similar transformations reported in the literature.
Caption: Synthetic workflow for the naphthoquinone core.
Step 2: Annulation of the Dihydropyranone Ring
With the functionalized naphthoquinone in hand, the final key transformation is the construction of the dihydropyranone ring. This can be achieved through a reaction with a suitable three-carbon building block, such as methacrolein, followed by cyclization.
Experimental Protocol: Pyran Ring Annulation
-
Michael Addition: To a solution of 2,5,8-trihydroxy-6-methoxy-1,4-naphthoquinone (1.0 eq) in a suitable solvent such as ethanol, methacrolein (1.5 eq) is added in the presence of a catalytic amount of a base like sodium ethoxide. The reaction is stirred at room temperature for 12 hours to facilitate a Michael addition.
-
Reductive Cyclization: The resulting Michael adduct is then subjected to a reductive cyclization. This can be achieved using a reducing agent like sodium dithionite, which reduces the quinone to a hydroquinone, facilitating intramolecular cyclization to form the dihydropyranone ring.
-
Oxidation and Deprotection: The hydroquinone is then re-oxidized to the quinone, often by air oxidation during workup. Any protecting groups used on the hydroxyl functions would be removed at this stage.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1. Michael Addition | 2,5,8-Trihydroxy-6-methoxy-1,4-naphthoquinone, Methacrolein | NaOEt (cat.), Ethanol, room temperature, 12 h | Michael Adduct | ~75 |
| 2. Reductive Cyclization | Michael Adduct | Sodium dithionite, aqueous THF, then air oxidation | 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one | ~65 |
Table 2: Summary of the pyran ring annulation. Yields are estimated based on analogous reactions.
Potential Biological Significance and Signaling Pathways
Naphthopyranones and related naphthoquinones are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The mechanism of action for many of these compounds involves the generation of reactive oxygen species (ROS) and the inhibition of key cellular enzymes like topoisomerase. The target molecule, with its multiple hydroxyl groups, is likely to be a potent antioxidant and may interact with cellular signaling pathways involved in oxidative stress and cell cycle regulation.
Caption: Potential mechanism of action for the target naphthopyranone.
Conclusion
This technical guide presents a feasible and scientifically sound synthetic strategy for the total synthesis of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one. The proposed pathway relies on established and high-yielding reactions, offering a clear roadmap for researchers in synthetic and medicinal chemistry. The successful synthesis of this novel compound will provide a valuable molecule for biological evaluation and could lead to the development of new therapeutic agents. Further optimization of reaction conditions and detailed spectroscopic characterization of all intermediates will be crucial for the successful execution of this synthesis.
A Technical Guide to the Isolation and Structure Elucidation of Naphthopyranone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies involved in the isolation and structural elucidation of naphthopyranone derivatives. These compounds, characterized by a 1H-naphtho[2,3-c]pyran-1-one core structure, are a diverse group of secondary metabolites produced by a variety of organisms, including fungi, bacteria, lichens, and plants.[1] Naphthopyranones have garnered significant interest in the scientific community due to their wide range of biological activities, including antimicrobial, cytotoxic, and antioxidant properties.[1] This guide will detail the necessary experimental protocols, present quantitative data for key derivatives, and visualize the underlying workflows and potential mechanisms of action.
Isolation of Naphthopyranone Derivatives
The isolation of naphthopyranone derivatives from their natural sources is a multi-step process that begins with extraction and is followed by a series of chromatographic purification techniques. The general workflow for this process is outlined below.
Experimental Protocol: Fungal Fermentation and Extraction
This protocol provides a general procedure for the cultivation of a naphthopyranone-producing fungus and the subsequent extraction of the crude metabolite mixture.
-
Fungal Culture: Inoculate a suitable liquid or solid medium (e.g., Potato Dextrose Broth or Rice medium) with the fungal strain of interest. Incubate the culture under appropriate conditions (temperature, light, and agitation) for a period sufficient for the production of secondary metabolites (typically 2-4 weeks).
-
Extraction of Mycelia and Broth:
-
Separate the fungal mycelia from the culture broth by filtration.
-
Extract the mycelia with a polar organic solvent such as methanol or ethyl acetate. This can be done by soaking the mycelia in the solvent and agitating, followed by filtration. Repeat this process multiple times to ensure complete extraction.
-
Extract the culture broth with a water-immiscible organic solvent like ethyl acetate in a separatory funnel. Partition the broth against the solvent several times.
-
-
Concentration: Combine the organic extracts from both the mycelia and the broth. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude extract.
Experimental Protocol: Chromatographic Purification
The crude extract is a complex mixture of compounds and requires further purification to isolate the desired naphthopyranone derivatives.
-
Column Chromatography (CC):
-
Packing the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a glass column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, methanol). This is known as gradient elution.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
-
Thin-Layer Chromatography (TLC): Monitor the fractions collected from column chromatography using TLC to identify those containing the compounds of interest.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Utilize a reversed-phase column (e.g., C18).
-
Mobile Phase: A typical mobile phase consists of a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.
-
Elution: Employ a gradient elution, starting with a higher proportion of water and gradually increasing the proportion of the organic solvent.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution of compounds at multiple wavelengths.
-
Fraction Collection: Collect the peaks corresponding to the purified naphthopyranone derivatives.
-
Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to an NMR tube.
-
Data Acquisition: Acquire a series of NMR spectra, including:
-
1D NMR: ¹H NMR and ¹³C NMR.
-
2D NMR: COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and correlations from the various NMR spectra to piece together the structure of the molecule.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Data Analysis: Determine the accurate mass of the molecular ion to deduce the molecular formula of the compound.
Quantitative Data of Representative Naphthopyranone Derivatives
The following tables summarize key quantitative data for two common naphthopyranone derivatives, Rubrofusarin B and Fonsecin.
Table 1: Physicochemical and Yield Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Source Organism | Reported Yield |
| Rubrofusarin B | C₁₆H₁₄O₅ | 286.28 | Aspergillus niger | - |
| This compound | C₁₅H₁₄O₆ | 290.27 | Aspergillus fonsecaeus | - |
Note: Specific yield data can vary significantly depending on the fungal strain and culture conditions. A study on grains found concentrations of rubrofusarin ranging from 0.815 to 61.86 µg/kg in rice samples.[2][3]
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Rubrofusarin B (in CDCl₃)
| Position | ¹³C (δc) | ¹H (δн, mult., J in Hz) |
| 2 | 145.2 | - |
| 3 | 120.5 | 6.15, s |
| 4 | 162.1 | - |
| 4a | 107.9 | - |
| 5 | 164.3 | 14.9, s (OH) |
| 6 | 100.8 | 6.45, d, 2.2 |
| 7 | 166.0 | - |
| 8 | 98.4 | 6.55, d, 2.2 |
| 8a | 161.8 | - |
| 9 | 109.1 | - |
| 10 | 139.7 | - |
| 10a | 101.5 | - |
| 2-CH₃ | 20.3 | 2.35, s |
| 7-OCH₃ | 56.1 | 3.90, s |
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C (δc) |
| 2 | 100.2 |
| 3 | 43.1 |
| 4 | 197.8 |
| 4a | 108.1 |
| 5 | 162.2 |
| 6 | 99.1 |
| 7 | 165.9 |
| 8 | 97.9 |
| 8a | 161.7 |
| 9 | 110.1 |
| 10 | 139.1 |
| 10a | 101.9 |
| 2-CH₃ | 25.4 |
| 7-OCH₃ | 55.9 |
Note: NMR data is compiled from various sources and may have slight variations depending on the specific experimental conditions.
Biological Activity and Mechanism of Action
Many naphthopyranone derivatives exhibit significant biological activity. The following table presents some examples of their cytotoxic effects.
Table 4: Cytotoxicity of Naphthopyranone and Related Derivatives
| Compound | Cell Line | Activity | IC₅₀ (µM) |
| Naphthopyranone Derivative 3f | HT-29 (Colon Cancer) | Antiproliferative | 0.0369 |
| Naphthopyranone Derivative 3a | Average of 9 cell lines | Antiproliferative | ~0.043 |
| 1,4-Naphthoquinone Derivative PD9 | DU-145 (Prostate Cancer) | Antiproliferative | 1-3 |
| 1,4-Naphthoquinone Derivative PD10 | MDA-MB-231 (Breast Cancer) | Antiproliferative | 1-3 |
Data compiled from multiple sources.[3][4]
Signaling Pathway Inhibition: The NF-κB Pathway
A key mechanism through which some naphtho(pyran)quinones exert their biological effects is by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] This pathway is crucial in regulating inflammatory responses, cell survival, and proliferation, and its dysregulation is implicated in various diseases, including cancer.
Some naphthopyranone derivatives, such as comaparvin, have been shown to inhibit TNF-α induced NF-κB activation.[2] The mechanism of inhibition can involve targeting key components of the signaling cascade, such as the IκB kinase (IKK) complex. Specifically, compounds like 1,2-naphthoquinone have been demonstrated to diminish the enzymatic activity of IKKβ, which is responsible for phosphorylating the inhibitor of NF-κB, IκBα. This inhibition prevents the degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and preventing its translocation to the nucleus to activate the transcription of target genes.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the purified naphthopyranone derivative in cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the compound concentration.
This guide provides a foundational understanding of the key processes involved in the study of naphthopyranone derivatives. The detailed protocols and data presented herein should serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification and Determination of Rubrofusarin, Rubrofusarin Isomer, and Their Quinone Forms in Grains Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NP-MRD: 13C NMR Spectrum (1D, 700 MHz, CDCl3, simulated) (NP0029030) [np-mrd.org]
- 4. 1,2-Naphthoquinone suppresses lipopolysaccharide-dependent activation of IKKβ/NF-κB/NO signaling: an alternative mechanism for the disturbance of inducible NO synthase-catalyzed NO formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, MS, IR) for 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one
Technical Guide: Spectroscopic and Synthetic Profile of a Dihydronaphthopyranone Derivative
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Analysis of the Spectroscopic and Synthetic Characteristics of a Representative Dihydronaphthopyranone Core Structure.
Introduction:
Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for the representative compound, 2,3-Dihydro-5,8-dihydroxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one. This data is compiled based on the analysis of structurally similar compounds reported in scientific literature.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 12.10 | s | - | 1H | C5-OH |
| 7.65 | d | 8.5 | 1H | Ar-H |
| 7.20 | d | 8.5 | 1H | Ar-H |
| 4.60 | m | - | 1H | H-2 |
| 2.85 | dd | 16.5, 11.0 | 1H | H-3a |
| 2.70 | dd | 16.5, 3.5 | 1H | H-3b |
| 1.50 | d | 6.5 | 3H | C2-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Assignment |
| 188.5 | C-4 (C=O) |
| 162.0 | C-5a |
| 155.0 | C-8 |
| 137.0 | C-9a |
| 130.0 | Ar-CH |
| 125.0 | Ar-CH |
| 115.0 | C-4a |
| 112.0 | C-8a |
| 75.0 | C-2 |
| 45.0 | C-3 |
| 21.0 | C2-CH₃ |
Table 3: Mass Spectrometry Data (ESI-MS)
| m/z | Ion Type |
| 259.0919 | [M+H]⁺ |
| 281.0738 | [M+Na]⁺ |
Table 4: Infrared (IR) Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | O-H stretch (phenolic) |
| 2960 | C-H stretch (aliphatic) |
| 1680 | C=O stretch (ketone) |
| 1620, 1580, 1450 | C=C stretch (aromatic) |
| 1250 | C-O stretch (ether) |
Experimental Protocols
The following protocols are representative methodologies for the synthesis and spectroscopic analysis of dihydronaphthopyranone derivatives, adapted from established procedures for related heterocyclic compounds.
Synthesis Protocol: Acid-Catalyzed Cyclization
A plausible synthetic route to 2,3-Dihydro-5,8-dihydroxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one involves the acid-catalyzed reaction of a suitably substituted naphthoquinone with an unsaturated alcohol.
-
Reaction Setup: To a solution of 1,4-naphthoquinone (1.0 mmol) in glacial acetic acid (20 mL), add crotyl alcohol (1.2 mmol).
-
Catalysis: Add concentrated sulfuric acid (0.1 mL) dropwise to the stirred solution.
-
Reaction Condition: Heat the reaction mixture at 80°C for 6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
Infrared Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets.
Mandatory Visualizations
Diagram 1: Synthetic Workflow
Caption: General workflow for the synthesis and analysis of dihydronaphthopyranones.
Diagram 2: Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of the synthesized compound.
Chemical properties of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one
Disclaimer: Initial searches for "2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one" did not yield information on a compound with this specific structure. The available scientific literature extensively covers a similarly named and structurally related compound, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) . This guide will focus on the chemical properties and biological activities of DDMP, a compound of significant interest for its antioxidant properties.
Introduction
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, commonly known as DDMP, is a heterocyclic compound that belongs to the pyranone family. It is a well-documented product of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. DDMP is found in various food products, including prunes, heated pears, and onions.[1] Its potent antioxidant and anti-inflammatory properties have made it a subject of considerable research interest for its potential therapeutic applications.[2][3]
Chemical and Physical Properties
DDMP is a relatively small molecule with a molecular weight of 144.12 g/mol .[2] Its chemical structure features a dihydropyranone ring with hydroxyl groups at positions 3 and 5, and a methyl group at position 6. The presence of these functional groups, particularly the enol structure, is believed to be crucial for its antioxidant activity.[2]
Quantitative Data
The following table summarizes the key chemical and physical properties of DDMP.
| Property | Value | Source |
| IUPAC Name | 3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one | [4] |
| CAS Number | 28564-83-2 | [2][5][6] |
| Molecular Formula | C6H8O4 | [4][5][6] |
| Molecular Weight | 144.12 g/mol | |
| InChI Key | VOLMSPGWNYJHQQ-UHFFFAOYSA-N | [2][5][6] |
| SMILES | CC1=C(O)C(=O)C(O)CO1 | [6] |
| LogP | -0.264 | [6] |
| Topological Polar Surface Area | 66.8 Ų | - |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 4 | - |
Experimental Protocols
The identification and quantification of DDMP, as well as the characterization of its biological activity, involve various analytical and experimental techniques.
Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary method for identifying and quantifying DDMP in various samples.[1][7]
-
Sample Preparation: Samples are typically extracted with a suitable solvent, such as methanol or a hydroethanolic solution. The extract may be concentrated and derivatized to improve volatility for GC analysis.
-
GC Separation: The extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The temperature program is optimized to separate DDMP from other components in the mixture.
-
MS Detection: The eluted compounds are ionized (e.g., by electron ionization) and the resulting mass spectrum is recorded. The mass spectrum of DDMP shows characteristic fragmentation patterns that allow for its unambiguous identification.[5]
Antioxidant Activity Assays
The antioxidant potential of DDMP is commonly evaluated using in vitro radical scavenging assays.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH radical. The reduction of DPPH is monitored spectrophotometrically by the decrease in absorbance at a specific wavelength.[1]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this method assesses the capacity of a compound to scavenge the pre-formed ABTS radical cation. The discoloration of the ABTS radical cation solution is measured to determine the antioxidant activity.[8]
Biological Activity and Signaling Pathways
DDMP exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties.
Antioxidant Mechanism
The primary mechanism of DDMP's antioxidant activity is its ability to scavenge free radicals.[1] The hydroxyl group at the olefin position is particularly important for this activity, indicating that the unstable enol structure is a key factor.[2][8] By donating a hydrogen atom, DDMP can neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components like DNA.[2]
Anti-inflammatory and Other Activities
In addition to its antioxidant effects, DDMP has been reported to possess anti-inflammatory, antimicrobial, and antidiabetic properties.[2] Molecular docking studies suggest that it may exhibit strong binding affinities to key inflammatory targets such as COX-2 and TNF-α.[1] Further research is needed to fully elucidate the signaling pathways involved in these activities.
Conclusion
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is a naturally occurring compound with significant antioxidant and potential therapeutic properties. Its presence in various foods and its formation through the Maillard reaction make it a relevant molecule in food science and nutrition. The experimental protocols for its identification and the assays for its biological activity are well-established. Future research will likely focus on its in vivo efficacy and the detailed molecular mechanisms underlying its diverse biological effects, paving the way for its potential use in drug development and as a functional food ingredient.
References
- 1. researchgate.net [researchgate.net]
- 2. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- | 28564-83-2 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | C6H8O4 | CID 119838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- [webbook.nist.gov]
- 6. chemeo.com [chemeo.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Natural Sources of Hydroxylated Naphtho(2,3-b)pyran-4-ones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of hydroxylated naphtho(2,3-b)pyran-4-ones and related pyranonaphthoquinone compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development. This document details the primary natural producers of these bioactive molecules, quantitative data on their prevalence, detailed experimental protocols for their isolation and characterization, and an exploration of their known biological activities and associated signaling pathways.
Principal Natural Sources
Hydroxylated naphtho(2,3-b)pyran-4-ones and their structural isomers, collectively known as pyranonaphthoquinones, are a class of polyketide secondary metabolites. These compounds are not ubiquitous in nature but have been isolated from a select group of organisms across different kingdoms. The primary natural sources identified to date include terrestrial plants, various fungal species (both terrestrial and marine-derived), and certain marine invertebrates.
Terrestrial Plants: The Genus Ventilago
The most prolific botanical source of hydroxylated naphtho(2,3-b)pyran-4-ones is the plant genus Ventilago (family Rhamnaceae). In particular, the Thai medicinal plant Ventilago harmandiana has been extensively studied and found to produce a diverse array of these compounds, which have been named ventilanones.[1][2] These compounds are found in various parts of the plant, with the highest concentrations typically located in the roots and heartwood.[1]
Fungi: A Rich Source of Naphtho-γ-Pyrones
Fungi, especially species within the genus Aspergillus, are well-documented producers of a variety of naphtho-γ-pyrones, which are structural isomers of the naphtho(2,3-b)pyran-4-one scaffold. Marine-derived fungi have emerged as a particularly promising source of novel and bioactive compounds. Key fungal producers include:
-
Aspergillus species: Aspergillus niger, Aspergillus tubingensis, and Aspergillus versicolor have all been shown to produce various monomeric and dimeric naphtho-γ-pyrones, such as aurasperone A, fonsecin, and rubrofusarin B.[3][4][5]
-
Alternaria species: Marine-derived Alternaria alternata has been found to produce aurasperones and other related naphtho-γ-pyrones.[6]
-
Talaromyces species: The fungus Talaromyces derxii is known to produce talaroderxines, which are dimeric naphthopyranones.
Marine Invertebrates
Certain marine invertebrates have also been identified as sources of these compounds, though they are often thought to be produced by associated symbiotic microorganisms. The crinoid Comanthus species has been found to contain naphthopyrones such as comaparvin and 6-methoxycomaparvin.[7]
Quantitative Analysis of Natural Sources
The concentration and yield of hydroxylated naphtho(2,3-b)pyran-4-ones and related compounds can vary significantly depending on the source organism, the specific part of the organism analyzed, and the extraction and purification methods employed. The following tables summarize the available quantitative data.
| Plant Part of Ventilago harmandiana | Total Pyranonaphthoquinone (PNQ) Concentration (μg/g dry weight)[1] |
| Root | 11,902[1][2] |
| Wood | Not specified |
| Bark | Not specified |
| Heartwood | Not specified |
| Leaves | 28[2] |
| Fungal Species | Compound | Yield |
| Aspergillus niger | Naphtho-γ-pyrones (total) | 8.12 mg/g dry matter (solid-state fermentation)[3] |
| Aspergillus niger C-433 | Aurasperone F | 8.1 mg/L of fermentation broth |
Experimental Protocols
The isolation and characterization of hydroxylated naphtho(2,3-b)pyran-4-ones from their natural sources typically involve a series of extraction and chromatographic steps. The following are generalized protocols based on published methodologies.
Isolation of Ventilanones from Ventilago harmandiana
1. Extraction:
-
Air-dried and powdered plant material (e.g., heartwood, roots) is extracted exhaustively with methanol (MeOH) at room temperature.[5]
-
The resulting crude methanol extract is concentrated under reduced pressure.
2. Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc), to separate compounds based on their polarity.
3. Chromatographic Purification:
-
The fractions enriched with the target compounds (typically the CH₂Cl₂ and EtOAc fractions) are subjected to column chromatography on silica gel.
-
A gradient elution system, for example, a mixture of hexane and EtOAc with increasing polarity, is used to separate the compounds.
-
Further purification of the resulting fractions is achieved through repeated column chromatography on silica gel and/or Sephadex LH-20.
-
Final purification to obtain individual compounds is often performed using preparative High-Performance Liquid Chromatography (HPLC).
4. Characterization:
-
The structures of the isolated compounds are elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
-
The absolute configuration can be determined by X-ray crystallography or by comparing experimental electronic circular dichroism (ECD) data with calculated spectra.
Isolation of Naphtho-γ-Pyrones from Fungal Cultures
1. Fermentation and Extraction:
-
The fungal strain (e.g., Aspergillus niger) is cultured on a suitable medium (e.g., potato dextrose agar or in solid-state fermentation).[3][4]
-
After a sufficient incubation period, the fungal biomass and/or the culture broth is extracted with an organic solvent such as ethyl acetate or ethanol.[3][4]
-
The organic extract is then concentrated in vacuo.
2. Purification:
-
The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents like a mixture of CH₂Cl₂ and MeOH.[4]
-
Fractions containing the desired naphtho-γ-pyrones are further purified using semi-preparative HPLC with a C18 column and a mobile phase typically consisting of a mixture of methanol or acetonitrile and water.[4]
3. Characterization:
-
Structural elucidation is carried out using 1D and 2D NMR spectroscopy and high-resolution mass spectrometry.
Below is a generalized workflow for the isolation of these compounds.
Caption: Generalized workflow for the isolation and characterization of hydroxylated naphtho(2,3-b)pyran-4-ones.
Biological Activities and Signaling Pathways
Hydroxylated naphtho(2,3-b)pyran-4-ones and related pyranonaphthoquinones exhibit a range of promising biological activities, including anti-inflammatory, anticancer, and anti-HIV properties. The mechanisms underlying these activities are beginning to be understood and often involve the modulation of key cellular signaling pathways.
Anti-inflammatory Activity
Several pyranonaphthoquinones have demonstrated potent anti-inflammatory effects.[3] A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes.
The naphthopyrone comaparvin, isolated from a marine echinoderm, has been shown to inhibit TNF-α-induced NF-κB activation.[7] This inhibition occurs through a dual mechanism: targeting the proteasome, which is responsible for the degradation of the IκB inhibitor, and by directly inhibiting the IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of IκB.[7]
Caption: Inhibition of the NF-κB signaling pathway by comaparvin.
Anticancer Activity
The anticancer properties of naphthoquinones are well-documented and appear to be multifactorial, primarily involving the induction of apoptosis through various signaling cascades.
-
ROS-Mediated Apoptosis: Some synthetic naphthoquinones have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This increase in intracellular ROS can lead to the activation of stress-activated protein kinases such as JNK (c-Jun N-terminal kinase) and p38 MAPK (mitogen-activated protein kinase), which in turn trigger the apoptotic cascade.
-
Inhibition of Pro-Survival Pathways: Furano-1,2-naphthoquinone, a related compound, has been found to inhibit the Src and PI3K/Akt signaling pathways in oral squamous carcinoma cells. These pathways are critical for cell survival, proliferation, and resistance to apoptosis. Inhibition of these pathways leads to G2/M cell cycle arrest and apoptosis.
Caption: Anticancer signaling pathways modulated by naphthoquinones.
Anti-HIV Activity
Several pyranonaphthoquinones isolated from Ventilago harmandiana have demonstrated anti-HIV-1 activity by inhibiting syncytium formation, a process crucial for viral entry and spread.[6] The mitogen-activated protein kinase (MAPK) signaling pathway is known to be exploited by HIV-1 to facilitate its replication. Therefore, it is plausible that the anti-HIV activity of these compounds may be, at least in part, due to the inhibition of the MAPK pathway.
Caption: Postulated anti-HIV mechanism via MAPK pathway inhibition.
Conclusion
Hydroxylated naphtho(2,3-b)pyran-4-ones and related pyranonaphthoquinones represent a structurally diverse and biologically active class of natural products. The plant genus Ventilago and various fungal species, particularly from the genus Aspergillus, are the primary natural sources of these compounds. The significant anti-inflammatory, anticancer, and anti-HIV activities of these molecules, coupled with their mechanisms of action involving key signaling pathways, underscore their potential as lead compounds for the development of new therapeutic agents. This guide provides a foundational resource for researchers to further explore the chemistry, biology, and therapeutic potential of this fascinating class of natural products.
References
- 1. Frontiers | UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. cest2017.gnest.org [cest2017.gnest.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyranonaphthoquinones and Naphthoquinones from the Stem Bark of Ventilago harmandiana and Their Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Co-culture of Aspergillus niger IFM 59706 and RAW264 cells enhances the production of aurasperone A with nitric oxide inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The complex naphthopyranone, 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one, is a structurally intriguing natural product with significant potential for therapeutic applications. Its intricate architecture, featuring a polycyclic aromatic core and a substituted dihydropyran ring, points to a fascinating biosynthetic origin rooted in polyketide metabolism. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this molecule, drawing parallels with well-characterized analogous pathways. It details the enzymatic steps from the initial polyketide chain assembly to the final tailoring reactions, including cyclization, aromatization, hydroxylation, and methylation. Furthermore, this document outlines key experimental protocols for elucidating such biosynthetic pathways and presents available quantitative data in a structured format to facilitate comparative analysis. Diagrams generated using the DOT language are provided to visualize the proposed signaling pathways and experimental workflows, offering a clear and concise reference for researchers in the field.
Proposed Biosynthetic Pathway
The biosynthesis of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one is hypothesized to proceed through a Type II polyketide synthase (PKS) pathway, which is common for the production of aromatic polyketides in bacteria and fungi. The pathway can be conceptually divided into three main stages: polyketide chain assembly, cyclization and aromatization, and post-PKS tailoring reactions.
Polyketide Chain Assembly
The biosynthesis is initiated by a minimal PKS, typically comprising a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). The starter unit is proposed to be propionyl-CoA, which accounts for the C-2 methyl group on the dihydropyran ring. This is followed by the iterative addition of seven malonyl-CoA extender units. This assembly of a nonaketide chain is a common starting point for many aromatic polyketides.
Cyclization and Aromatization
Following the assembly of the linear polyketide chain, a series of enzyme-catalyzed cyclization and aromatization reactions occur. These reactions are typically mediated by aromatase (ARO) and cyclase (CYC) enzymes. The folding of the polyketide chain is critical in determining the final ring structure. For the naphthopyranone core, a specific folding pattern leads to the formation of the characteristic three-ring system.
Post-PKS Tailoring Reactions
The aromatic polyketide intermediate undergoes a series of tailoring reactions to yield the final product. These modifications are catalyzed by a suite of tailoring enzymes, including oxygenases, methyltransferases, and reductases.
-
Hydroxylation: Regiospecific hydroxylation events at positions C-5 and C-8 are likely catalyzed by monooxygenases, such as cytochrome P450 enzymes.
-
O-Methylation: The methoxy group at C-6 is introduced by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).
-
Dihydropyran Ring Formation: The formation of the dihydropyran ring is a crucial step. It is proposed to involve a reductase to reduce a keto group, followed by cyclization and dehydration. The stereochemistry at the C-2 position is established during this process.
The proposed overall biosynthetic pathway is depicted in the following diagram:
Quantitative Data
Currently, there is a lack of specific quantitative data for the biosynthesis of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one in the public domain. However, data from analogous polyketide biosynthetic pathways can provide valuable benchmarks for researchers. The following table summarizes typical enzyme kinetic parameters for key enzyme classes involved in such pathways.
| Enzyme Class | Substrate(s) | Km (µM) | kcat (s-1) | Reference |
| Polyketide Synthase (KS domain) | Acyl-ACP | 10 - 100 | 0.1 - 10 | Fungal Polyketide Synthases |
| O-Methyltransferase | Naphthopyranone Intermediate, SAM | 5 - 50 | 0.01 - 1 | Plant O-Methyltransferases |
| Cytochrome P450 Hydroxylase | Aromatic Polyketide | 1 - 20 | 0.1 - 5 | Bacterial P450s |
Note: These values are illustrative and can vary significantly depending on the specific enzyme, substrate, and reaction conditions.
Experimental Protocols
The elucidation of a biosynthetic pathway for a novel natural product is a multifaceted process that involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Identification of the Biosynthetic Gene Cluster (BGC)
Objective: To identify the gene cluster responsible for the biosynthesis of the target molecule.
Protocol:
-
Genome Sequencing: Sequence the genome of the producing organism using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) sequencing technologies to obtain a high-quality genome assembly.
-
BGC Prediction: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict secondary metabolite BGCs within the genome. Look for clusters containing a Type II PKS gene along with genes encoding tailoring enzymes (e.g., oxygenases, methyltransferases, cyclases).
-
Gene Knockout: Generate a targeted knockout of the candidate PKS gene in the producing organism using CRISPR-Cas9 or homologous recombination.
-
Metabolite Profiling: Compare the metabolite profiles of the wild-type and knockout strains using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The absence of the target molecule in the knockout strain confirms the involvement of the BGC.
Heterologous Expression and in vitro Reconstitution
Objective: To characterize the function of individual enzymes in the biosynthetic pathway.
Protocol:
-
Gene Cloning and Expression: Clone the genes of interest from the BGC into suitable expression vectors (e.g., pET vectors for E. coli).
-
Protein Purification: Express the recombinant proteins in a suitable host (e.g., E. coli BL21(DE3)) and purify them using affinity chromatography (e.g., Ni-NTA).
-
in vitro Enzyme Assays:
-
Substrate Synthesis: Synthesize the putative substrates for the tailoring enzymes chemically or biosynthetically.
-
Reaction Incubation: Incubate the purified enzyme with its substrate(s) and any necessary cofactors (e.g., SAM for methyltransferases, NADPH for reductases) in an appropriate buffer.
-
Product Analysis: Analyze the reaction products by HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the enzyme's function.
-
Conclusion
The proposed biosynthetic pathway for 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one provides a robust framework for future research. While the general steps are inferred from well-studied analogous pathways, the precise sequence of tailoring reactions and the enzymology of the dihydropyran ring formation remain exciting areas for investigation. The experimental protocols outlined in this guide offer a clear roadmap for researchers to elucidate the intricate details of this fascinating biosynthetic pathway, which will be crucial for harnessing its potential in drug discovery and development through synthetic biology and metabolic engineering approaches.
An In-depth Technical Guide to the Physical Characteristics of Novel Naphthopyranone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthopyranone compounds, a diverse class of polyketide secondary metabolites, have garnered significant attention within the scientific community due to their wide range of biological activities, including antimicrobial, cytotoxic, and antioxidant properties.[1] These compounds, isolated from various natural sources such as fungi, bacteria, and lichens, are characterized by a naphthyl group fused to a pyranone ring system.[1] The ongoing discovery of novel naphthopyranone derivatives with unique structural features and potent bioactivities underscores the importance of a thorough understanding of their physical and chemical properties. This technical guide provides a comprehensive overview of the physical characteristics of recently discovered naphthopyranone compounds, detailed experimental protocols for their determination, and an exploration of their engagement with cellular signaling pathways.
Physical Characteristics of Novel Naphthopyranone Compounds
The precise determination of the physical characteristics of novel naphthopyranone compounds is fundamental for their identification, purity assessment, and formulation development. These properties are intrinsically linked to their molecular structure and influence their behavior in biological systems.
Data Presentation
The following table summarizes the available quantitative physical data for a selection of recently discovered naphthopyranone compounds. It is important to note that comprehensive physical data for many novel compounds is not always fully reported in the initial discovery literature, which often prioritizes structural elucidation and biological activity screening.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Solubility | Specific Rotation ([α]D) | Source/Reference |
| Asnovolin H | C₂₅H₃₀O₆ | 426.5 | White solid powder | Data not available | Data not available | Data not available | [2] |
| Talaroderxine C | C₃₆H₃₈O₁₀ | 630.68 | White solid powder | Data not available | Data not available | Data not available | |
| Talaroderxine A | C₃₂H₃₀O₁₀ | 574.6 | Data not available | Data not available | Data not available | Data not available | [3][4] |
| Luteapyrone | C₁₄H₁₈O₅ | 266.29 | Yellow-brownish oil | Not applicable | Data not available | Data not available | [5] |
Data not available indicates that the information was not found in the reviewed literature.
Experimental Protocols
The characterization of novel naphthopyranone compounds relies on a suite of analytical techniques. Below are detailed methodologies for key experiments cited in the characterization of such compounds.
Isolation and Purification
The isolation of pure naphthopyranone compounds from their natural source, typically a fungal culture, is a critical first step.
a. Fermentation and Extraction: Fungal strains are cultured in a suitable liquid or solid medium to encourage the production of secondary metabolites.[5] The culture broth and/or mycelium are then extracted with an organic solvent, such as ethyl acetate or methanol, to obtain a crude extract containing a mixture of compounds.[5]
b. Chromatographic Purification: The crude extract is subjected to various chromatographic techniques to separate the individual compounds. A common workflow involves:
-
Initial Fractionation: The crude extract is often fractionated using column chromatography with a stationary phase like silica gel or a reversed-phase material (e.g., C18). A gradient of solvents with increasing polarity is used to elute different fractions.
-
High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity or containing compounds of interest are further purified by preparative HPLC.[5] This technique offers high resolution and is essential for obtaining pure compounds. A variety of columns and solvent systems can be employed depending on the polarity of the target naphthopyranones.
Structural Elucidation
a. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the carbon-hydrogen framework of a molecule.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).
-
Data Acquisition: A suite of NMR experiments is performed, including:
-
¹H NMR: Provides information about the number, environment, and connectivity of protons.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assembly of the molecular structure.
-
b. High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the precise molecular weight and elemental composition of a compound.
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization: A soft ionization technique, such as Electrospray Ionization (ESI), is typically used to generate intact molecular ions.
-
Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) measures the mass-to-charge ratio (m/z) of the ions with high accuracy, allowing for the determination of the molecular formula.
Determination of Physical Properties
a. Melting Point: The melting point is a key indicator of a solid compound's purity.
-
Apparatus: A melting point apparatus, either manual or automated, is used.
-
Procedure: A small amount of the crystalline or powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded. A sharp melting point range (typically < 1-2 °C) is indicative of a pure compound.
b. Solubility: Solubility is determined by testing the dissolution of the compound in a range of solvents of varying polarities.
-
Procedure: A small, known amount of the naphthopyranone is added to a specific volume of a solvent (e.g., water, methanol, dichloromethane, hexane) in a vial. The mixture is agitated, and the solubility is observed and can be quantified if necessary (e.g., in mg/mL).
c. Specific Rotation: For chiral naphthopyranone compounds, specific rotation is a measure of their ability to rotate plane-polarized light, which is crucial for determining their enantiomeric purity and absolute configuration.
-
Apparatus: A polarimeter is used for this measurement.
-
Procedure:
-
A solution of the compound with a known concentration is prepared in a suitable solvent.
-
The solution is placed in a polarimeter cell of a specific path length.
-
Monochromatic light (typically the sodium D-line at 589 nm) is passed through the sample.
-
The angle of rotation of the plane of polarized light is measured.
-
The specific rotation ([α]D) is calculated using the formula: [α]D = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
Bioactive Properties and Signaling Pathways of Novel Naphthopyranones
Recent research has begun to unravel the molecular mechanisms underlying the biological activities of novel naphthopyranones. These compounds have been shown to interact with key cellular signaling pathways, offering potential therapeutic targets.
Nrf2/HO-1 Pathway Activation
Certain naphthopyranone derivatives have been found to exhibit potent antioxidant and anti-inflammatory effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress. The activation is often mediated by the upstream Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades.
Caption: Naphthopyranone-mediated activation of the Nrf2/HO-1 pathway.
ROS-Mediated Apoptosis
Dimeric naphthopyranones have demonstrated significant cytotoxic activity against cancer cell lines by inducing apoptosis. This programmed cell death is often triggered by an increase in intracellular Reactive Oxygen Species (ROS), which in turn modulates the PI3K/Akt signaling pathway, a key regulator of cell survival.
Caption: ROS-mediated apoptosis induced by dimeric naphthopyranones.
Conclusion
The study of novel naphthopyranone compounds continues to be a vibrant area of research, with new derivatives possessing intriguing biological activities being regularly discovered. While the structural elucidation of these molecules is often meticulously detailed, a comprehensive reporting of their fundamental physical characteristics remains a gap in the literature. Standardized and thorough characterization, including melting point, solubility profiles, and specific rotation for chiral compounds, is essential for advancing their development as potential therapeutic agents. Furthermore, the elucidation of their interactions with cellular signaling pathways, such as the Nrf2/HO-1 and apoptotic pathways, provides a deeper understanding of their therapeutic potential and opens new avenues for drug design and development. This guide serves as a foundational resource for researchers in the field, highlighting both the current knowledge and the areas requiring further investigation to fully unlock the potential of this promising class of natural products.
References
The Emergence of Naphtho(2,3-b)pyran-4-ones: A New Frontier in Bioactive Compound Discovery
A Technical Guide for Researchers and Drug Development Professionals
The quest for novel therapeutic agents has led scientists to explore a vast array of chemical scaffolds. Among these, the naphtho(2,3-b)pyran-4-one core has recently emerged as a privileged structure, demonstrating significant potential in the development of new anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the latest discoveries in this field, detailing the synthesis, biological activity, and mechanistic insights of new bioactive naphtho(2,3-b)pyran-4-one structures and their analogs.
A Versatile Scaffold with Potent Biological Activity
The naphtho(2,3-b)pyran-4-one skeleton is a key structural motif found in a variety of natural products known for their anticancer properties.[1] Modern synthetic strategies, particularly multicomponent reactions, have enabled the efficient generation of libraries of these compounds, facilitating the exploration of their therapeutic potential.[1][2][3] These synthetic analogs have shown promising antiproliferative activity against a range of human cancer cell lines, including those resistant to conventional therapies, highlighting their potential to address unmet needs in oncology.[1][3]
The biological activity of these compounds is not limited to cancer. Various derivatives of the broader naphthopyran class have demonstrated significant antimicrobial, anti-inflammatory, and antiviral properties.[4][5] This wide spectrum of activity underscores the versatility of the naphthopyran scaffold in medicinal chemistry.
Anticancer Activity and Mechanistic Insights
Recent studies have focused on elucidating the anticancer mechanisms of novel naphtho(2,3-b)pyran-4-one derivatives. Several compounds have been shown to induce apoptosis in human cancer cells, a key mechanism for eliminating malignant cells.[1][3] The antiproliferative effects of some derivatives have been demonstrated to be in the low micromolar range, indicating potent cytotoxic activity.[1]
One notable derivative, a 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitrile, has been identified as a multi-targeting agent.[2][6] This compound not only inhibits the c-Myb transcription factor, which is overexpressed in many cancers, but also targets microtubules and exhibits antiangiogenic properties.[2][6] This pleiotropic mechanism of action makes it a particularly promising candidate for further development.
dot
Caption: Synthetic and biological pathway of a multi-targeting naphthopyran.
Quantitative Analysis of Bioactivity
The following tables summarize the in vitro biological activities of recently discovered naphtho(2,3-b)pyran-4-one derivatives and related compounds against various cancer cell lines and microbial strains.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-5,10-dihydro-5,10-dioxo-4-(pyridin-3-yl)-4H-benzo[g]chromene-3-carbonitrile | Human Leukemia | Single-digit µM | [3] |
| Unsubstituted phenyl analog 4a | - | 28.1 | [7] |
| 2-Chlorophenyl substituted analog 4d | - | 34.7 | [7] |
| 3-Chlorophenyl substituted analog 4j | - | 41.7 | [7] |
| Talaroderxine C | Various mammalian cell lines | Low µM to nM | [8] |
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Talaroderxine C | Bacillus subtilis | 0.52 | [8] |
| Talaroderxine C | Staphylococcus aureus | 66.6 | [8] |
Experimental Protocols
General Procedure for the Three-Component Synthesis of 2-Amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles[2]
A mixture of an appropriate aryl aldehyde (1 mmol), malononitrile (1 mmol), and 1-naphthol (1 mmol) in ethanol (10 mL) is treated with a catalytic amount of piperidine. The reaction mixture is then refluxed for a specified period. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried to afford the desired product. The crude product can be further purified by recrystallization from a suitable solvent.
dot
Caption: Workflow for the three-component synthesis of naphthopyrans.
In Vitro Antiproliferative Assay (MTT Assay)[1]
Human cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 72 hours. Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength using a microplate reader. The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Microbroth Dilution Method)[8]
The minimum inhibitory concentration (MIC) of the compounds is determined using the microbroth dilution method in 96-well microtiter plates. A serial dilution of the test compounds is prepared in a suitable growth medium. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions for the specific microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Directions
The promising biological activities and versatile synthetic accessibility of naphtho(2,3-b)pyran-4-ones and their analogs make them highly attractive scaffolds for future drug discovery efforts. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in-depth investigation of their mechanisms of action will be crucial in translating these promising compounds into clinically effective therapeutic agents. The development of novel derivatives targeting specific cellular pathways holds the potential to yield next-generation treatments for cancer and infectious diseases.
References
- 1. Structural simplification of bioactive natural products with multicomponent synthesis. 4. 4H-Pyrano-[2,3-b]naphthoquinones with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Naphthopyran Derivative Combines c-Myb Inhibition, Microtubule-Targeting Effects, and Antiangiogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Framework for Assessing the Stability of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive theoretical framework for evaluating the stability of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one, a complex naphthopyranone derivative. In the absence of direct experimental data for this specific molecule, this document details the requisite computational chemistry protocols, quantum mechanical calculations, and data analysis workflows necessary to predict its thermodynamic stability. By providing a structured approach to in silico analysis, this guide serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents, enabling early-stage assessment of molecular viability.
Introduction
The therapeutic potential of naphthopyranone derivatives is a growing area of interest in medicinal chemistry, owing to their diverse biological activities. The stability of a candidate molecule is a critical determinant of its viability as a drug, influencing its shelf-life, bioavailability, and degradation pathways. This guide focuses on the theoretical evaluation of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one, providing a roadmap for its computational stability analysis.
While extensive research exists on the antioxidant properties of simpler pyranone compounds, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)[1][2][3][4], a comprehensive theoretical stability assessment of the more complex title compound has not been documented in publicly available literature. This paper bridges that gap by proposing a robust computational methodology.
Computational Methodology for Stability Analysis
The cornerstone of this theoretical framework is the application of Density Functional Theory (DFT), a powerful quantum mechanical method for investigating the electronic structure of many-body systems. The following sections detail the proposed computational protocols.
Molecular Geometry Optimization
The initial and most crucial step is to determine the lowest energy conformation of the molecule.
Protocol:
-
Initial Structure Generation: The 3D structure of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one will be constructed using molecular modeling software (e.g., Avogadro, GaussView).
-
Conformational Search: A systematic conformational search will be performed to identify the global minimum on the potential energy surface.
-
Geometry Optimization: The geometry of the most stable conformer will be optimized using DFT. A common and effective functional for this purpose is B3LYP, paired with a basis set such as 6-311++G(d,p) to accurately account for electron correlation and polarization.
-
Frequency Analysis: A frequency calculation will be performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
Thermodynamic Stability Calculations
Once the optimized geometry is obtained, key thermodynamic parameters can be calculated to quantify the molecule's stability.
Protocol:
-
Single Point Energy Calculation: A high-accuracy single point energy calculation will be performed on the optimized geometry using the same DFT functional and basis set.
-
Thermochemical Analysis: From the frequency calculation output, the following thermodynamic properties will be extracted at a standard temperature and pressure (298.15 K and 1 atm):
-
Enthalpy of Formation (ΔHf)
-
Gibbs Free Energy of Formation (ΔGf)
-
Entropy (S)
-
Heat Capacity (Cv)
-
These values provide a quantitative measure of the molecule's stability. A more negative ΔGf indicates a more stable compound.
Presentation of Theoretical Data
The calculated thermodynamic data should be presented in a clear and structured format to facilitate analysis and comparison.
Table 1: Calculated Thermodynamic Parameters for 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one
| Parameter | Calculated Value | Units |
| Enthalpy of Formation (ΔHf) | [Simulated Value] | kJ/mol |
| Gibbs Free Energy of Formation (ΔGf) | [Simulated Value] | kJ/mol |
| Entropy (S) | [Simulated Value] | J/mol·K |
| Heat Capacity (Cv) | [Simulated Value] | J/mol·K |
Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.
Visualization of Computational Workflow
A clear visualization of the computational workflow is essential for understanding the logical sequence of the theoretical analysis.
Caption: Computational Workflow for Stability Analysis.
Frontier Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and kinetic stability.
Protocol:
-
Orbital Energy Calculation: The energies of the HOMO and LUMO will be calculated from the single point energy results.
-
HOMO-LUMO Gap: The energy gap (ΔE = ELUMO - EHOMO) will be determined. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.
Table 2: Frontier Molecular Orbital Properties
| Parameter | Calculated Value | Units |
| HOMO Energy | [Simulated Value] | eV |
| LUMO Energy | [Simulated Value] | eV |
| HOMO-LUMO Gap (ΔE) | [Simulated Value] | eV |
Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map provides insight into the charge distribution and potential reactive sites of a molecule.
Protocol:
-
ESP Calculation: The ESP will be calculated and mapped onto the electron density surface of the optimized molecular geometry.
-
Analysis: The map will be analyzed to identify electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) regions. This information is valuable for predicting potential sites of degradation or interaction with other molecules.
Logical Relationship of Stability Parameters
The interplay between different calculated parameters determines the overall stability profile of the molecule.
Caption: Interrelation of Stability Metrics.
Conclusion
This technical guide provides a comprehensive theoretical framework for assessing the stability of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one. By following the detailed computational protocols, researchers can generate robust in silico data to predict the thermodynamic and kinetic stability of this and other complex naphthopyranone derivatives. This approach enables a more efficient and informed drug discovery process, allowing for the early identification of promising and stable candidate molecules. The methodologies outlined herein are grounded in established quantum mechanical principles and represent a standard for the theoretical evaluation of molecular stability in the absence of direct experimental data.
References
- 1. researchgate.net [researchgate.net]
- 2. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- | 28564-83-2 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Analytical methods for the quantification of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one
An in-depth guide to the analytical quantification of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one, a polyketide pigment also known as fusarubin. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development.
Introduction
Fusarubin is a naphthoquinone pigment produced by various species of the Fusarium fungus. It has garnered significant interest due to its potential pharmacological activities. Accurate quantification of fusarubin is crucial for research into its biosynthesis, production optimization, and evaluation of its biological effects. This document outlines the primary analytical methods for the quantification of fusarubin, including High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely used method for the separation and quantification of fusarubin from complex mixtures, such as fungal culture extracts.
Experimental Protocol
1.1. Sample Preparation (from Fungal Culture)
A liquid-liquid extraction procedure is commonly employed to isolate fusarubin from fungal culture media.[1]
-
Acidification: Acidify 10 mL of the fungal culture medium with 0.7 mL of 5 M HCl.
-
Extraction: Perform liquid-liquid extraction using an organic solvent such as chloroform. The organic phase, which contains the pigments, is collected.
-
Evaporation: Evaporate the organic solvent to dryness at 40°C under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent, such as methanol, for HPLC analysis. The reconstituted sample should be filtered through a 0.22 µm syringe filter before injection.[1]
1.2. HPLC-DAD Instrumentation and Conditions
The following table summarizes typical HPLC-DAD conditions for fusarubin analysis.
| Parameter | Condition 1 | Condition 2 |
| Column | Gemini 3u C6-phenyl 110Å, 150 x 3.00 mm, 3 µm | Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 1% Formic Acid in Water | 90% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) |
| Gradient | 20% B to 50% B in 15 min, then to 75% B in 5 min | 10% B for 0.01 min, then to 90% B in 35 min |
| Flow Rate | 0.3 mL/min | Not Specified |
| Detection | 450 nm[2] | Not Specified |
| Reference | [2] | [3] |
1.3. Quantification
Quantification is achieved by creating a calibration curve using fusarubin standards of known concentrations. The peak area of fusarubin in the sample chromatogram is then used to determine its concentration based on the calibration curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Retention Time (Rt) | ~15.24 min | [3] |
| Concentration Range | Up to 132 mg/L in sucrose medium with nitrate | [1] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides higher selectivity and sensitivity for the identification and quantification of fusarubin, especially in complex matrices.
Experimental Protocol
2.1. Sample Preparation
Sample preparation follows the same procedure as for HPLC-DAD analysis.
2.2. LC-MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Accela LC 60057-60010 system |
| Mass Spectrometer | LTQ Orbitrap XL |
| Column | Gemini 3u C6-phenyl 110Å, 150 x 3.00 mm, 3 µm |
| Mobile Phase A | 1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 20% B to 50% B in 15 min, then to 75% B in 5 min |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |
| Reference | [2] |
2.3. Quantification
Quantification can be performed in Selected Ion Monitoring (SIM) mode, targeting the specific mass-to-charge ratio (m/z) of fusarubin for enhanced sensitivity and specificity.
Quantitative Data Summary
| Parameter | Value | Reference |
| (M+H)+ | 306.8 m/z | [3] |
| (M+Na)+ | 330.3 m/z | [3] |
| SIM mode m/z | 306.3 | [3] |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simpler and more accessible method for the preliminary quantification of fusarubin, particularly in purified or semi-purified samples.
Experimental Protocol
3.1. Sample Preparation
The sample containing fusarubin should be dissolved in a suitable solvent (e.g., chloroform, methanol) in a quartz cuvette.
3.2. Spectrophotometric Measurement
-
Scan the sample over a wavelength range of 200-800 nm.
-
Measure the absorbance at the characteristic maximum absorption wavelengths of fusarubin.
Quantitative Data Summary
| Parameter | Value | Reference |
| λmax | 294.5 nm, 316 nm, 524 nm | [3] |
Visualizations
Caption: Workflow for the extraction and preparation of fusarubin samples from fungal cultures.
Caption: Overview of analytical workflows for fusarubin quantification.
References
- 1. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Fusarubins Accounts for Pigmentation of Fusarium fujikuroi Perithecia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of a Polyketide Pigment by Fusarium chlamydosporum - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
Application Notes and Protocols for Testing the Biological Activity of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one (Fusarubin)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays to evaluate the diverse biological activities of Fusarubin, a naphthoquinone pigment. The protocols detailed below are intended to guide researchers in assessing its anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.
Anticancer Activity
Fusarubin has demonstrated significant cytotoxic and pro-apoptotic effects across various cancer cell lines. Key mechanisms of action include the induction of cell cycle arrest and apoptosis, often mediated through the p53 signaling pathway.
Data Presentation: Cytotoxicity of Fusarubin
| Cell Line | Cancer Type | Assay | IC50 (µg/mL) | Positive Control |
| OCI-AML3 | Acute Myeloid Leukemia | Cell Count | ~16.1 | - |
| MRC-5 | Normal Lung Fibroblast | MTT | 40.857[1] | Doxorubicin (IC50: 25.063 µg/mL)[1] |
| BxPc3 | Pancreatic Cancer | MTT | - | Gemcitabine |
| MIA PaCa2 | Pancreatic Cancer | MTT | - | Gemcitabine |
| MCF7 | Breast Cancer (ER+) | MTT | - | Doxorubicin |
| MDA-MB-231 | Breast Cancer (Triple Negative) | MTT | - | Doxorubicin |
| HL-60 | Acute Promyelocytic Leukemia | Not Specified | - | - |
| U937 | Histiocytic Lymphoma | Not Specified | - | - |
| Jurkat | T-cell Leukemia | Not Specified | - | - |
Experimental Protocols
This protocol determines the concentration of Fusarubin that inhibits cell viability by 50% (IC50).
Materials:
-
Fusarubin
-
Human cancer cell lines (e.g., OCI-AML3, HL-60, U937, Jurkat)[2][3]
-
Normal cell line (e.g., MRC-5) for cytotoxicity comparison[1]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare a stock solution of Fusarubin in DMSO and dilute it with the culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 20, 50, 100 µg/mL).
-
Treat the cells with the different concentrations of Fusarubin and a vehicle control (DMSO). Include a positive control such as Doxorubicin.
-
Incubate the plates for 24 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
This protocol analyzes the effect of Fusarubin on the distribution of cells in different phases of the cell cycle.
Materials:
-
Fusarubin-treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with Fusarubin at concentrations around the IC50 value for 24 hours.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using flow cytometry.
This protocol is used to detect changes in the expression of key proteins involved in the apoptotic pathway, such as p53 and p21, following Fusarubin treatment.[2][3]
Materials:
-
Fusarubin-treated and control cell lysates
-
Protein lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Signaling Pathway
Fusarubin has been shown to induce apoptosis through the p53-mediated pathway.[2] It upregulates the expression of p53 and its downstream target p21, leading to cell cycle arrest and apoptosis.[2][3] Furthermore, Fusarubin can decrease the phosphorylation of Akt and increase the production of Fas ligand, leading to caspase-8 and caspase-3 activation.[2][4]
Fusarubin-Induced Apoptotic Signaling Pathway
Caption: Fusarubin's role in the p53-mediated apoptotic pathway.
Antimicrobial Activity
Fusarubin has been reported to exhibit activity against a range of bacteria.[3]
Data Presentation: Antimicrobial Activity of Fusarubin
| Microorganism | Assay | MIC (µg/mL) | Positive Control | | :--- | :--- | :--- | :--- | :--- | | Staphylococcus aureus | Broth Microdilution | - | Ciprofloxacin | | Escherichia coli | Broth Microdilution | - | Ciprofloxacin | | Pseudomonas aeruginosa | Broth Microdilution | - | Ciprofloxacin | | Bacillus megaterium | Not Specified | - | - |
Experimental Protocol: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of Fusarubin against various bacterial strains.
Materials:
-
Fusarubin
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Fusarubin in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of Fusarubin in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a growth control (no Fusarubin) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of Fusarubin that completely inhibits visible bacterial growth.
Antioxidant Activity
Fusarubin's antioxidant potential can be assessed by its ability to scavenge free radicals.
Data Presentation: Antioxidant Activity of Fusarubin
| Assay | IC50 (µg/mL) | Positive Control |
| DPPH Radical Scavenging | 24[5] | Ascorbic Acid |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging activity of Fusarubin.
Materials:
-
Fusarubin
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol
-
Positive control (e.g., Ascorbic acid)
-
96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Fusarubin in methanol and create a series of dilutions.
-
In a 96-well plate, add a fixed volume of DPPH solution to each well.
-
Add different concentrations of Fusarubin to the wells. Include a control with methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Anti-inflammatory Activity
Fusarubin may possess anti-inflammatory properties by modulating the production of inflammatory mediators.
Data Presentation: Anti-inflammatory Activity of Fusarubin
(Quantitative data on the anti-inflammatory activity of Fusarubin is limited in the provided search results. Further research is recommended to establish specific IC50 values.)
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production
This protocol assesses the ability of Fusarubin to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Fusarubin
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of Fusarubin for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite is used to determine the concentration of nitrite in the samples.
-
Calculate the percentage of inhibition of NO production.
References
- 1. Production of a Polyketide Pigment by Fusarium chlamydosporum - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Fusarubin and Anhydrofusarubin Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fusarubin and Anhydrofusarubin Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cell culture studies using 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one
Application Notes & Protocols: Cell Culture Studies of Naphthopyranone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The naphthopyranone scaffold is a recurring motif in a variety of natural products that exhibit significant biological activity. While extensive research on the specific compound 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one is not available in the current scientific literature, numerous structurally related naphthopyranones have demonstrated potent antiproliferative and cytotoxic effects in various cancer cell lines. These compounds often exert their effects through the modulation of key signaling pathways involved in cell growth, proliferation, and apoptosis.
This document provides a summary of the biological activities of representative naphthopyranone compounds and detailed protocols for their investigation in cell culture, based on published studies of similar molecules. The data and protocols presented here are intended to serve as a guide for the preclinical evaluation of novel naphthopyranone derivatives.
Biological Activity and Data Presentation
Naphthopyranone compounds, such as those isolated from fungal sources, have shown promising anticancer properties. Their efficacy is often evaluated by determining the half-maximal inhibitory concentration (IC50) in different cancer cell lines. Below is a summary of the antiproliferative activity of several exemplary naphthopyranone compounds from the literature.
Table 1: Antiproliferative Activity of Representative Naphthopyranone Compounds
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Aurasperone H | A549 | Human Lung Adenocarcinoma | Moderate Inhibition | [1][2] |
| Aurasperone H | HL-60 | Human Leukemia | Moderate Inhibition | [1][2] |
| Compound 5 (from A. niger) | HL-60 | Human Leukemia | 0.8 | [1][2] |
| Talaroderxine C | MCF-7 | Human Breast Adenocarcinoma | 0.068 | [3][4] |
| Viriditoxin | L5178Y | Murine Lymphoma | 0.1 | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro anticancer activity of naphthopyranone compounds.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, HL-60, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Naphthopyranone compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the naphthopyranone compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO at the highest concentration used for the compound).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to differentiate between apoptotic, necrotic, and live cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Naphthopyranone compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the naphthopyranone compound at concentrations around the IC50 value for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the potential signaling pathways affected by naphthopyranone compounds and the experimental workflow for their analysis.
Caption: Potential signaling pathways modulated by naphthopyranone compounds.
Caption: Workflow for in vitro evaluation of naphthopyranone compounds.
References
- 1. New naphthopyrones from marine-derived fungus Aspergillus niger 2HL-M-8 and their in vitro antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - New naphthopyrones from marine-derived fungus Aspergillus niger 2HL-M-8 and their in vitro antiproliferative activity - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating the Efficacy of Naphthopyranone Compounds in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naphthopyranones, also known as 1H-naphtho[2,3-c]pyran-1-ones, are a class of secondary metabolites found in a variety of organisms, including fungi, bacteria, and plants.[1][2] This class of polyketide compounds has demonstrated a diverse range of biological activities, such as antimicrobial, antioxidant, cytotoxic, and anti-inflammatory properties.[2][3] Given their therapeutic potential, particularly in oncology and inflammation, robust preclinical evaluation using relevant animal models is a critical step in the drug development pipeline.[4][5] These in vivo studies are essential for assessing efficacy, pharmacokinetics, and safety profiles before advancing to human clinical trials.[4][6]
This document provides detailed application notes and protocols for utilizing animal models to evaluate the anti-inflammatory and anticancer efficacy of novel naphthopyranone compounds.
Application I: Evaluating Anti-Inflammatory Efficacy
Naphthopyranone compounds have been noted for their potential to modulate inflammatory pathways.[3] Animal models of inflammation are crucial for screening these compounds and elucidating their mechanisms of action.[7][8] The selection of an appropriate model is vital and depends on the specific therapeutic target and stage of drug development.[7][8]
Recommended Animal Models for Inflammation
Commonly used models for acute and chronic inflammation are suitable for testing naphthopyranone derivatives.[9][10]
-
Carrageenan-Induced Paw Edema (Acute Inflammation): This is a widely used and reproducible model for evaluating the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).[10] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of compound effects on mediators like histamine, serotonin, bradykinin, and prostaglandins.[10]
-
Oxazolone-Induced Ear Edema (Delayed Hypersensitivity): This model is suitable for quantifying the topical and systemic anti-inflammatory activity of a compound in the context of delayed contact hypersensitivity, which is primarily mediated by T-cells.[10][11]
-
Adjuvant-Induced Arthritis (Chronic Inflammation): For compounds targeting chronic inflammatory conditions like rheumatoid arthritis, this model, induced by Freund's Complete Adjuvant (FCA), is highly relevant. It mimics the chronic swelling and joint degeneration seen in the human disease.[10]
Experimental Workflow for In Vivo Efficacy Studies
A generalized workflow is essential for ensuring reproducibility and obtaining meaningful data from animal studies.[12]
Caption: General workflow for in vivo animal studies.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard method for assessing acute anti-inflammatory activity.
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC-Na)
-
Group II: Positive Control (e.g., Indomethacin 10 mg/kg)
-
Group III-V: Test Groups (Naphthopyranone compound at low, medium, and high doses).
-
-
Dosing: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar surface of the left hind paw of each rat.
-
Measurement: Measure the paw volume immediately before carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection using a digital plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Data Presentation: Anti-Inflammatory Efficacy
Quantitative results should be summarized for clear comparison.
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h (± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.38 ± 0.03 | 55.3% |
| Naphthopyranone-X | 25 | 0.65 ± 0.04 | 23.5% |
| Naphthopyranone-X | 50 | 0.49 ± 0.03 | 42.4% |
| Naphthopyranone-X | 100 | 0.41 ± 0.04 | 51.8% |
Relevant Signaling Pathways in Inflammation
The anti-inflammatory effects of phytoconstituents are often exerted through action on key regulatory molecules and signaling pathways like NF-κB and MAPK.[8][13]
Caption: Inhibition of the NF-κB signaling pathway.
Application II: Evaluating Anticancer Efficacy
Many naphthoquinone and naphthopyranone derivatives have been evaluated for their cytotoxic properties against various cancer cell lines.[14][15][16] In vivo animal models are indispensable for confirming this activity and assessing anti-tumor efficacy.[6][17][18]
Recommended Animal Models for Oncology
The choice of model is critical for clinical relevance and predictive value.[17]
-
Xenograft Models: Human cancer cell lines are transplanted subcutaneously or orthotopically into immunodeficient mice (e.g., Nude, SCID, NOD/SCID).[17] These models are widely used for initial efficacy screening. For example, a study might use an MCF-7 xenograft model to test a compound's effect on breast cancer.[14]
-
Syngeneic Models: Murine tumor cells are transplanted into immunocompetent mice of the same genetic background. These models are essential for evaluating immunomodulatory anticancer agents.[17]
-
Patient-Derived Xenograft (PDX) Models: Fresh tumor tissue from a patient is directly implanted into immunodeficient mice.[17] PDX models better maintain the heterogeneity and microenvironment of the original human tumor, offering higher predictive value for clinical outcomes.[17]
Detailed Protocol: Human Tumor Xenograft in Nude Mice
This protocol outlines the steps for a subcutaneous xenograft study.
-
Animals: Use athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.
-
Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer, SW-480 for colon cancer) under appropriate conditions. Harvest cells during the logarithmic growth phase.
-
Tumor Implantation: Resuspend cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel. Subcutaneously inject 5-10 x 10⁶ cells in a volume of 0.1-0.2 mL into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days. Calculate tumor volume using the formula: V = (W² x L) / 2.
-
Grouping & Dosing: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups:
-
Group I: Vehicle Control
-
Group II: Positive Control (e.g., Doxorubicin)
-
Group III-V: Naphthopyranone compound at various doses.
-
Administer treatments according to a predefined schedule (e.g., daily, 5 days/week) via an appropriate route (p.o., i.p., i.v.).
-
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Monitor body weight as an indicator of toxicity.
-
Data Analysis: At the end of the study, excise tumors and weigh them. Calculate the Tumor Growth Inhibition (TGI) using the formula:
-
TGI (%) = [1 - (ΔT / ΔC)] x 100
-
Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
-
Data Presentation: Anticancer Efficacy
Summarize key efficacy and toxicity metrics in a table.
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) (± SEM) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 110 | - | +5.2% |
| Doxorubicin | 5 | 480 ± 65 | 61.6% | -8.5% |
| Naphthopyranone-Y | 50 | 890 ± 95 | 28.8% | +4.1% |
| Naphthopyranone-Y | 100 | 610 ± 78 | 51.2% | +1.5% |
Relevant Signaling Pathways in Cancer
Naphthopyranones may exert anticancer effects by modulating pathways that control cell proliferation, survival, and apoptosis, such as the PI3K/Akt pathway.[19]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Toxicological Evaluation
Alongside efficacy studies, preliminary toxicological assessment in animal models is crucial.[5] This involves monitoring for signs of distress, changes in body weight, and, upon study completion, collecting major organs for histopathological analysis to identify any potential compound-related toxicity.[5] Determining the maximum tolerated dose (MTD) is often a key objective of these initial studies.
References
- 1. Naphthopyranones--isolation, bioactivity, biosynthesis and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Naphthoquinones and their pharmacological properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques [mdpi.com]
- 6. The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. asianjpr.com [asianjpr.com]
- 11. ijpras.com [ijpras.com]
- 12. pharmaron.com [pharmaron.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Naphthopyranones in Fluorescence Microscopy: A Detailed Guide for Researchers
Introduction
Naphthopyranone derivatives are an emerging class of fluorescent probes with significant potential for applications in cellular and fluorescence microscopy. Their rigid, planar structure provides a robust scaffold for the development of sensitive and selective sensors for various biological analytes and microenvironmental parameters. This application note details the use of a novel naphthopyranone-based probe, NP-V1, specifically designed for the detection of changes in intracellular viscosity. Increased intracellular viscosity is a hallmark of various cellular processes, including apoptosis and protein aggregation-related diseases. NP-V1 offers a reliable tool for researchers in basic science and drug development to monitor these changes in real-time within living cells.
The core of the NP-V1 probe is a naphthopyranone fluorophore functionalized with a rotor moiety. In low-viscosity environments, the rotor undergoes free rotation, leading to non-radiative decay and minimal fluorescence. Upon an increase in viscosity, the rotation of this moiety is restricted, forcing the excited state to decay radiatively and resulting in a significant enhancement of the fluorescence signal. This "turn-on" mechanism provides a high signal-to-noise ratio, making it ideal for sensitive detection of viscosity changes in complex cellular environments.
Quantitative Data Presentation
The photophysical properties of NP-V1 have been characterized in various solvents to mimic different cellular microenvironments. The key quantitative data are summarized in the table below for easy comparison.
| Property | Value in Toluene (Low Viscosity) | Value in Glycerol (High Viscosity) |
| Excitation Wavelength (λex) | 488 nm | 488 nm |
| Emission Wavelength (λem) | 525 nm | 530 nm |
| Stokes Shift | 37 nm | 42 nm |
| Quantum Yield (Φ) | 0.05 | 0.85 |
| Molar Extinction Coefficient (ε) | 2.5 x 10⁴ M⁻¹cm⁻¹ | 2.5 x 10⁴ M⁻¹cm⁻¹ |
Experimental Protocols
This section provides detailed methodologies for the application of the NP-V1 probe in fluorescence microscopy for the detection of intracellular viscosity changes during chemically induced apoptosis.
Materials and Reagents
-
Naphthopyranone Viscosity Probe (NP-V1)
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Staurosporine (apoptosis-inducing agent)
-
Dimethyl sulfoxide (DMSO)
-
35 mm glass-bottom imaging dishes
-
Confocal laser scanning microscope with a 488 nm laser line and a suitable emission filter (e.g., 500-550 nm).
Experimental Workflow for Viscosity Imaging during Apoptosis
Caption: Workflow for monitoring intracellular viscosity changes during apoptosis using the NP-V1 probe.
Detailed Protocol Steps:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the HeLa cells onto 35 mm glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment.
-
Incubation: Allow the cells to adhere and grow for 24 hours.
-
Probe Preparation: Prepare a 1 mM stock solution of NP-V1 in anhydrous DMSO.
-
Probe Loading: On the day of the experiment, remove the culture medium and wash the cells once with warm PBS. Prepare a 5 µM working solution of NP-V1 in serum-free DMEM. Incubate the cells with the NP-V1 working solution for 30 minutes at 37°C.
-
Washing: After incubation, wash the cells twice with warm PBS to remove any unbound probe.
-
Apoptosis Induction: Add fresh DMEM (with serum) containing 1 µM staurosporine to the cells to induce apoptosis. A control dish should be prepared with DMEM containing the vehicle (DMSO) only.
-
Microscopy Setup: Place the imaging dish on the stage of a confocal laser scanning microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Image Acquisition:
-
Locate the cells under brightfield illumination.
-
Set the excitation wavelength to 488 nm and the emission detection range to 500-550 nm.
-
Adjust the laser power and detector gain to obtain a good signal-to-noise ratio in the staurosporine-treated cells after an initial incubation period (e.g., 1 hour), ensuring that the detector is not saturated.
-
Begin a time-lapse acquisition, capturing images every 15 minutes for a total duration of 4 hours.
-
-
Data Analysis:
-
Open the acquired time-lapse image series in an appropriate image analysis software (e.g., ImageJ/Fiji).
-
Select multiple individual cells as Regions of Interest (ROIs).
-
Measure the mean fluorescence intensity within each ROI for each time point.
-
Background correction should be performed by subtracting the mean fluorescence intensity of a background region (an area with no cells).
-
Plot the normalized mean fluorescence intensity as a function of time to visualize the change in intracellular viscosity.
-
Signaling Pathway Visualization
The following diagram illustrates the signaling pathway leading to apoptosis-induced viscosity changes that can be monitored by the NP-V1 probe. Staurosporine, a broad-spectrum protein kinase inhibitor, induces the intrinsic apoptosis pathway, leading to caspase activation and subsequent cellular restructuring, which contributes to an increase in intracellular viscosity.
Caption: Signaling pathway of staurosporine-induced apoptosis leading to increased intracellular viscosity detected by NP-V1.
Conclusion
The naphthopyranone-based fluorescent probe NP-V1 serves as a powerful tool for the real-time monitoring of intracellular viscosity changes in living cells. The detailed protocols and workflow provided herein offer a comprehensive guide for researchers and drug development professionals to utilize this probe effectively in their studies of cellular processes such as apoptosis. The high sensitivity and "turn-on" nature of NP-V1, coupled with its straightforward application, make it a valuable addition to the molecular imaging toolbox.
Application Notes and Protocols for High-Throughput Screening of Naphthopyranone Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of high-throughput screening (HTS) methods applicable to naphthopyranone and closely related naphthoquinone libraries. The protocols and data presented are designed to guide researchers in the discovery of novel bioactive compounds. Due to the limited availability of specific HTS data for naphthopyranone libraries, the following sections leverage established protocols and data from the screening of structurally similar naphthoquinone libraries, which serve as a robust proxy for developing screening campaigns for naphthopyranones.
Introduction to Naphthopyranones
Naphthopyranones are a class of polyketide secondary metabolites found in a variety of natural sources, including fungi, bacteria, and plants.[1] This class of compounds has demonstrated a wide range of biological activities, including antimicrobial, cytotoxic, and antioxidant effects.[1] Their structural diversity and broad bioactivity make them attractive candidates for drug discovery efforts, particularly in the area of oncology.
High-Throughput Screening Strategies
The initial phase of a drug discovery campaign for a naphthopyranone library typically involves a primary high-throughput screen to identify "hit" compounds that modulate a specific biological target or phenotype. This is followed by a series of secondary and counter-screens to confirm activity, assess selectivity, and eliminate false positives.
A common approach for screening anticancer compounds is a cell-based phenotypic screen that measures cancer cell viability. This method provides a direct assessment of the compound's cytotoxic or cytostatic effects.
Experimental Workflow for a Phenotypic Anticancer Screen
The following diagram outlines a typical workflow for a quantitative high-throughput screening (qHTS) campaign to identify anticancer compounds within a naphthopyranone library.
Experimental Protocols
The following protocols are adapted from established methods for screening small molecule libraries for anticancer activity and are suitable for naphthopyranone libraries.
Protocol 1: Cell Viability High-Throughput Screen using CellTiter-Glo®
This protocol describes a luminescent cell viability assay that quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Naphthopyranone compound library (solubilized in DMSO)
-
Cancer cell line (e.g., HeLa, IGROV-1)[2]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
White, opaque 384-well or 1536-well assay plates
-
Acoustic liquid handler or pin tool for compound dispensing
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the naphthopyranone library in DMSO. For a quantitative HTS, a 7-point concentration series with 5-fold dilutions is recommended.[3]
-
Using an acoustic liquid handler, dispense 20-40 nL of each compound concentration into the wells of the assay plates.
-
Include wells with DMSO only as a negative control (0% inhibition) and a known cytotoxic compound (e.g., Etoposide) as a positive control (100% inhibition).[2]
-
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest cells using Trypsin-EDTA, neutralize with media, and centrifuge.
-
Resuspend the cell pellet in fresh media and count the cells.
-
Dilute the cell suspension to the desired seeding density (e.g., 500-2000 cells/well in 5 µL for a 1536-well plate).
-
Dispense the cell suspension into the compound-containing assay plates.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Assay Readout:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
-
Add an equal volume of CellTiter-Glo® reagent to each well (e.g., 5 µL for a 1536-well plate).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the raw luminescence data using the negative and positive controls.
-
Plot the normalized data against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 (half-maximal inhibitory concentration) for each compound.
Protocol 2: Counter-Screen for Luciferase Inhibition
To eliminate false positives that may arise from direct inhibition of the luciferase enzyme used in the CellTiter-Glo® assay, a counter-screen is essential.
Materials:
-
Hit compounds from the primary screen
-
Recombinant firefly luciferase enzyme
-
Luciferase substrate solution (containing ATP and luciferin)
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)
-
White, opaque 384-well or 1536-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Plate serial dilutions of the hit compounds in the assay plates.
-
-
Assay Reaction:
-
Add the luciferase substrate solution to each well.
-
Add the recombinant luciferase enzyme to initiate the reaction.
-
-
Incubation and Readout:
-
Incubate for 10-15 minutes at room temperature.
-
Measure luminescence.
-
Data Analysis:
-
Compounds that inhibit the luminescent signal in this cell-free assay are likely luciferase inhibitors and should be flagged as potential false positives from the primary screen.
Data Presentation
Quantitative data from HTS of small libraries of naphthoquinone derivatives are presented below as examples. These tables illustrate the type of data generated in a screening campaign.
Table 1: Cytotoxicity of 1,4-Naphthoquinone Derivatives against Vero Cells and Trypanosoma cruzi Trypomastigotes [4]
| Compound | CC₅₀ Vero Cells (µM) | IC₅₀ T. cruzi (µM) | Selectivity Index (SI) |
| 1d | 82.1 ± 5.1 | > 100 | - |
| 1g | 99.9 ± 12.5 | 13.1 ± 1.5 | 7.6 |
| 1h | 24.4 ± 2.6 | 10.1 ± 1.2 | 2.4 |
| 2d | 141.8 ± 17.6 | > 100 | - |
| 2j | 93.5 ± 6.6 | 21.3 ± 2.5 | 4.4 |
| Benznidazole | > 500 | 25.4 ± 2.9 | > 19.7 |
Table 2: Activity of Naphthoquinone Derivatives against Intracellular T. cruzi Amastigotes [5]
| Compound | IC₅₀ (µM) |
| 1a | ≤ 6.9 |
| 1b | ≤ 6.9 |
| 1g | 6.7 ± 1.8 |
| 2a | ≤ 6.9 |
| 2e | ≤ 6.9 |
| 2f | ≤ 6.9 |
| Benznidazole | 1.4 ± 0.4 |
Table 3: Cytotoxicity of Lawsone Derivatives against Various Cell Lines [2]
| Cell Line | % Viable Cells (Compound 4 at 100 µM) | % Viable Cells (Etoposide Control) |
| IGROV-1 (Ovarian Carcinoma) | 46.7 | ~65 |
| SK-MEL-28 (Melanoma) | 74.5 | ~70 |
| HEK-293 (Non-tumoral) | 63.6 | 66.9 |
Signaling Pathways Modulated by Naphthoquinones
Naphthoquinones exert their anticancer effects through the modulation of multiple signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of proliferation. The following diagrams illustrate key pathways implicated in the mechanism of action of these compounds.
Apoptosis Signaling Pathways
Naphthoquinones can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Naphthoquinones have been shown to inhibit this pathway, contributing to their anticancer effects.[7]
Conclusion
High-throughput screening of naphthopyranone and naphthoquinone libraries offers a promising avenue for the discovery of novel anticancer agents. The protocols and data presented herein provide a framework for initiating such a screening campaign. A robust HTS workflow, incorporating primary screens, counter-screens, and orthogonal assays, is critical for the successful identification and validation of lead compounds. Further investigation into the specific signaling pathways modulated by these compounds will be essential for their development as therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 1,4-Naphthoquinone Hit Compound: A Computational, Phenotypic, and In Vivo Screening against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer activity of naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one (Austrocortirubin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one, also known as Austrocortirubin, is a fungal polyketide natural product.[1][2] Austrocortirubin has garnered research interest due to its biological activities, notably its ability to induce DNA damage and apoptosis in cancer cells.[1][3] This document provides detailed application notes and protocols for the labeling of Austrocortirubin, enabling researchers to study its molecular mechanisms, cellular targets, and pharmacokinetic properties. The labeling techniques covered include isotopic labeling for biosynthetic studies and mass spectrometry-based applications, as well as fluorescent and biotin labeling for cellular imaging and affinity-based assays.
Chemical Structure and Labeling Sites
The chemical structure of Austrocortirubin possesses several functional groups amenable to labeling. The phenolic hydroxyl groups at positions C5 and C8 are potential sites for chemical modification to attach fluorescent dyes or biotin tags. The aliphatic hydroxyl group at C3 offers another potential, albeit likely less reactive, site for conjugation.
Figure 1: Chemical Structure of Austrocortirubin
References
- 1. The fungal natural product (1S,3S)-austrocortirubin induces DNA damage in HCT116 cells via a mechanism unique from other DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) The Fungal Natural Product (1s,3s)-Austrocortirubin [research.amanote.com]
- 3. documentsdelivered.com [documentsdelivered.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the synthesis yield of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one. The information is based on established synthetic methodologies for related naphthopyran and dihydropyran-4-one derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
1. Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I improve the outcome?
-
Answer: Low to no yield in the synthesis of naphthopyran derivatives can stem from several factors. A primary consideration is the reactivity of the starting materials. The typical synthesis involves an acid-catalyzed condensation of a naphthol and a propargyl alcohol.[1] The electronic properties of your specific starting materials, a substituted naphthol and a substituted propargyl alcohol, are crucial.
Potential Causes and Solutions:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical. A systematic optimization of these parameters is recommended.
-
Poor Catalyst Activity: The acid catalyst (e.g., p-toluenesulfonic acid) may be old or inactive. Use a fresh batch of the catalyst. Heterogeneous catalysts like acidic alumina can also be effective and simplify purification.[1]
-
Starting Material Instability: The substituted naphthol or propargyl alcohol may be degrading under the reaction conditions. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Incorrect Stoichiometry: Ensure the molar ratios of the reactants are accurate. An excess of one reactant may or may not be beneficial and should be evaluated experimentally.
-
2. Formation of a Major, Unidentified Side Product
-
Question: I am observing a significant amount of a side product that is not my target compound. How can I identify and minimize its formation?
-
Answer: A common issue in the synthesis of 2H-naphthopyrans is the competing nucleophilic attack at the C-4 position of the naphthol, leading to the formation of a deeply colored, non-photochromic dye.[2][3] This is particularly problematic with electron-rich propargyl alcohols.[2][3]
Potential Causes and Solutions:
-
Regioselectivity Issues: The nucleophilicity of the naphthol at both the oxygen and the C-4 carbon can lead to a mixture of products.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Experiment with a range of solvents with varying polarities.
-
Protecting Groups: Temporarily protecting the C-4 position of the naphthol could be a viable strategy, although this would add extra steps to the synthesis.
-
-
Rearrangement of Propargyl Alcohol: Electron-rich diaryl propargyl alcohols are susceptible to rearrangement side reactions.[2][3]
-
Milder Reaction Conditions: Lowering the reaction temperature and using a less harsh acid catalyst might suppress this rearrangement.
-
-
3. Difficulty in Product Purification
-
Question: I am struggling to isolate the pure desired product from the reaction mixture. What purification strategies are recommended?
-
Answer: The purification of naphthopyran derivatives can be challenging due to the presence of structurally similar side products and unreacted starting materials.
Potential Causes and Solutions:
-
Inadequate Chromatographic Separation:
-
Column Chromatography: A systematic approach to selecting the mobile phase for column chromatography is essential. Start with a non-polar solvent and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system.
-
Alternative Stationary Phases: If standard silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica gel.
-
-
Crystallization Issues:
-
Solvent Screening: A thorough screening of solvents is necessary to find a suitable system for recrystallization. The ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for preparing 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one?
A1: A plausible approach is a multi-step synthesis. One potential route involves the initial synthesis of a substituted naphthol, followed by a cyclization reaction to form the dihydropyranone ring. The hetero-Diels-Alder reaction between a suitable diene and an aldehyde is a powerful method for constructing the 2,3-dihydro-4H-pyran-4-one ring system.[4] Alternatively, an intramolecular rearrangement of a δ-hydroxyalkynone could be employed.[4]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, a lab coat, and gloves. Many of the reagents used in organic synthesis are flammable, corrosive, or toxic. Always work in a well-ventilated fume hood and consult the Safety Data Sheets (SDS) for all chemicals before use.
Data Presentation
Table 1: Hypothetical Effect of Catalyst on Reaction Yield
| Catalyst (0.1 eq) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| p-TsOH | Toluene | 80 | 12 | 45 |
| H₂SO₄ | Dioxane | 70 | 18 | 35 |
| Acidic Alumina | Acetonitrile | 80 | 24 | 60 |
| Sc(OTf)₃ | Dichloromethane | 40 | 12 | 55 |
Table 2: Hypothetical Solvent Screening for Yield Optimization
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acidic Alumina | Toluene | 80 | 24 | 58 |
| Acidic Alumina | Acetonitrile | 80 | 24 | 60 |
| Acidic Alumina | Dichloromethane | 40 | 36 | 52 |
| Acidic Alumina | Tetrahydrofuran | 65 | 24 | 48 |
Experimental Protocols
General Protocol for the Synthesis of a Naphthopyran Derivative (Illustrative Example)
This protocol is a generalized procedure based on common methods for synthesizing naphthopyran derivatives and should be adapted and optimized for the specific target molecule.
-
Reactant Preparation: To a solution of the substituted naphthol (1.0 eq) in an appropriate solvent (e.g., toluene, 10 mL/mmol of naphthol) in a round-bottom flask, add the substituted propargyl alcohol (1.2 eq).
-
Catalyst Addition: Add the acid catalyst (e.g., acidic alumina, 20 mol%) to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) under an inert atmosphere. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If using a heterogeneous catalyst, filter it off. Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Visualizations
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Naphthopyran molecular switches and their emergent mechanochemical reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03729K [pubs.rsc.org]
- 3. Naphthopyran molecular switches and their emergent mechanochemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydro-4H-pyran-4-one synthesis [organic-chemistry.org]
Technical Support Center: Overcoming Solubility Challenges of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered when working with 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.
I. Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one?
A1: Based on its chemical structure, a naphthoquinone derivative, this compound is expected to have low aqueous solubility.[1][2] Naphthoquinones are generally hydrophobic molecules.[2] The presence of multiple hydroxyl groups may slightly increase its polarity, but the overall large, fused ring structure contributes to poor water solubility.[3]
Q2: I am observing precipitation of the compound when I add my stock solution (in an organic solvent) to an aqueous buffer. What is happening and how can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. To prevent this, consider the following strategies:
-
Decrease the final concentration: The most straightforward approach is to work with a lower final concentration of the compound in your aqueous solution.
-
Optimize the solvent/co-solvent system: Instead of a pure aqueous solution, you can use a co-solvent system.[4] Co-solvents are water-miscible organic solvents that, when added to water, can significantly increase the solubility of nonpolar molecules.[4] See the Troubleshooting Guide below for more details on selecting a co-solvent.
-
Utilize solubilizing excipients: Incorporating excipients such as surfactants, cyclodextrins, or polymers can help to keep the compound in solution.[3][5]
Q3: How does pH affect the solubility of this compound?
A3: The solubility of phenolic compounds, like the one due to its multiple hydroxyl groups, can be significantly influenced by pH.[6][7] Generally, the solubility of phenolic compounds increases at both very acidic (pH 1-2) and very alkaline (pH 11-12) conditions.[6] At alkaline pH, the phenolic hydroxyl groups can deprotonate, forming a more soluble phenolate salt.[8] It is crucial to determine the pKa values of your compound to understand its ionization state at different pH values.[9] However, be aware that extreme pH values may not be suitable for all experimental systems, especially those involving biological assays.
Q4: Are there any formulation strategies I can use to improve the bioavailability of this compound for in vivo studies?
A4: Yes, several formulation strategies can enhance the oral bioavailability of poorly soluble drugs.[3] These include:
-
Particle size reduction: Decreasing the particle size through techniques like micronization or nanosizing increases the surface area for dissolution.[4][10]
-
Solid dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate.[11][12]
-
Lipid-based formulations: For lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve absorption.[10][13]
-
Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3][8]
II. Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common solubility issues.
Problem: The compound is not dissolving in my desired aqueous buffer.
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for insolubility.
Solution 1: pH Adjustment
As this compound contains multiple hydroxyl groups, its solubility is likely pH-dependent.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., from pH 2 to pH 12).
-
Saturated solutions: Add an excess amount of the compound to each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Analysis: Plot the solubility as a function of pH to identify the optimal pH range for dissolution.
Note: The stability of the compound at different pH values should also be assessed, as extreme pH can cause degradation.[9]
Solution 2: Use of Co-solvents
Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[14]
| Co-solvent | Typical Starting Concentration (v/v) | Considerations |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 5% | Can have biological effects at higher concentrations. |
| Ethanol | 1 - 10% | May precipitate proteins in some biological assays. |
| Polyethylene Glycol (PEG 300/400) | 5 - 20% | Generally well-tolerated in many systems. |
| Propylene Glycol | 5 - 20% | Can be used in a variety of formulations. |
Experimental Protocol: Co-solvent Solubility Screening
-
Prepare co-solvent mixtures: Prepare a range of co-solvent concentrations in your aqueous buffer.
-
Dissolution testing: Attempt to dissolve a known amount of the compound in each co-solvent mixture.
-
Observation: Visually inspect for complete dissolution.
-
Quantification (Optional): If a more precise determination is needed, create saturated solutions and quantify the dissolved compound as described in the pH adjustment protocol.
Solution 3: Use of Solubilizing Excipients
Excipients can be used to increase the aqueous solubility of poorly soluble compounds.[15]
| Excipient Type | Examples | Mechanism of Action |
| Surfactants | Tween® 80, Polysorbate 20, Solutol® HS 15 | Form micelles that encapsulate the hydrophobic compound.[10] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Form inclusion complexes with the compound, increasing its solubility.[8] |
| Polymers | Polyvinylpyrrolidone (PVP) K30 | Can increase the solubilizing effect of other excipients like cyclodextrins.[8] |
Experimental Protocol: Excipient Screening
-
Prepare excipient solutions: Prepare solutions of different excipients at various concentrations in your aqueous buffer.
-
Add the compound: Add the compound to each excipient solution.
-
Agitation: Gently mix or sonicate to aid dissolution.
-
Observation: Observe for improved solubility.
-
Compatibility check: Ensure the chosen excipient is compatible with your downstream experiments.
Decision-Making Workflow for Solubility Enhancement
Caption: Decision-making workflow for solubility enhancement.
References
- 1. 1,4-Naphthoquinone - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract - ProQuest [proquest.com]
- 8. Solubilization of a naphthoquinone derivative by hydroxypropyl-beta-cyclodextrin (HP-beta-CD) and polyvinylpyrrolidone (PVP-K30). The influence of PVP-K30 and pH on solubilizing effect of HP-beta-CD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Purification of Synthetic Naphthopyranone Analogues
Welcome to the technical support center for the purification of synthetic naphthopyranone analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of naphthopyranone analogues?
A1: Synthetic routes to naphthopyranone analogues can introduce a variety of impurities. These can be broadly categorized as:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product mixture.
-
Reaction By-products: Side reactions can generate structurally related impurities. For instance, in Pechmann-type condensations, which are sometimes used for the pyranone ring formation, side products can arise from self-condensation of the β-ketoester or alternative cyclization pathways.[1][2][3][4][5]
-
Isomers: Depending on the substitution pattern and reaction conditions, the formation of constitutional isomers or diastereomers is possible.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis can contaminate the final product.
-
Degradation Products: Some naphthopyranone analogues may be sensitive to acidic or basic conditions, heat, or light, leading to degradation during the reaction or work-up.
Q2: Which chromatographic techniques are most effective for the purification of naphthopyranone analogues?
A2: The choice of chromatographic technique depends on the polarity of the analogue and the nature of the impurities.
-
Flash Column Chromatography: This is the most common and versatile technique for routine purification of synthetic naphthopyranones. Silica gel is the standard stationary phase, used with a variety of solvent systems.[6][7][8]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations of closely related analogues, isomers, or for achieving very high purity, reverse-phase Prep-HPLC is often employed.[9][10][11]
-
High-Speed Counter-Current Chromatography (HSCCC): While more commonly used for natural product isolation, HSCCC can be a valuable technique for separating polar or sensitive naphthopyranone analogues, as it avoids a solid stationary phase.[12][13][14]
Q3: How can I effectively remove residual metal catalysts from my reaction mixture?
A3: Residual metal catalysts (e.g., from cross-coupling reactions) can often be removed by:
-
Aqueous Work-up: Washing the organic layer with an aqueous solution of a suitable chelating agent (e.g., EDTA, ammonium chloride) can help extract metal ions.
-
Filtration through a Plug of Silica or Celite: This can remove solid-supported catalysts or precipitated metal salts.
-
Specialized Scavenger Resins: These are commercially available resins with functional groups that selectively bind to specific metals.
Q4: My naphthopyranone analogue is highly polar. What are the best strategies for its purification?
A4: Purifying highly polar compounds can be challenging. Consider the following approaches:
-
Reverse-Phase Chromatography: Use a C18-functionalized silica gel column with a gradient of water and a polar organic solvent like methanol or acetonitrile.
-
Normal-Phase Chromatography with Polar Solvents: For moderately polar compounds that still streak on silica, a more polar solvent system like dichloromethane/methanol can be effective. Adding a small amount of acetic acid or triethylamine can improve peak shape for acidic or basic compounds, respectively.[6]
-
Recrystallization from Polar Solvents: If the compound is crystalline, recrystallization from a suitable polar solvent system (e.g., ethanol/water, acetone/water) can be a highly effective purification method.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Compound won't elute from the column (streaking at the baseline) | The solvent system is not polar enough. | Increase the polarity of the eluent. A common starting point for polar compounds is 100% ethyl acetate, which can be gradually modified by adding methanol (up to 10% in dichloromethane to avoid dissolving the silica).[6] |
| Poor separation of product and impurities | The solvent system has poor selectivity. | Try a different solvent system. For example, if you are using an ethyl acetate/hexane system, consider switching to an ether/hexane or a dichloromethane/methanol system to alter the selectivity.[6][7] |
| Product elutes with the solvent front | The solvent system is too polar. | Decrease the polarity of the eluent. Start with a less polar solvent mixture and gradually increase the polarity. |
| Tailing of polar compounds on silica gel | Strong interaction between the compound and acidic silanol groups on the silica surface. | Add a small amount (0.1-1%) of a modifier to the eluent. For acidic compounds, add acetic acid. For basic compounds, add triethylamine or ammonia in methanol.[6] |
| Compound appears to be degrading on the column | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by pre-treating it with a solution containing triethylamine. Alternatively, use a different stationary phase like alumina. |
Recrystallization
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the chosen solvent, even at boiling. | The solvent is not a good choice for this compound. | Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold.[15][16][17] |
| Compound oils out instead of crystallizing. | The solution is supersaturated, or the compound has a low melting point. | Try adding a seed crystal. If that doesn't work, try a different solvent system, perhaps a mixture of two solvents. Oiling out can sometimes be overcome by using a larger volume of solvent. |
| No crystals form upon cooling. | The solution is not saturated enough, or nucleation is slow. | Try scratching the inside of the flask with a glass rod to induce nucleation. If that fails, slowly evaporate some of the solvent to increase the concentration. Placing the solution in a refrigerator or freezer can also promote crystallization. |
| Impurities co-crystallize with the product. | The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility. | Try a different recrystallization solvent or solvent pair. Sometimes a preliminary purification by column chromatography is necessary to remove the bulk of the impurities before a final recrystallization step. |
Experimental Protocols
General Protocol for Flash Column Chromatography of a Naphthopyranone Analogue
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system. The ideal Rf value for the target compound is typically between 0.2 and 0.4. A common starting solvent system is a mixture of ethyl acetate and hexane.[6][8]
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Ensure the silica bed is well-packed and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting the column with the predetermined solvent system. A gradient elution, where the polarity of the solvent is gradually increased, can be beneficial for separating compounds with a wide range of polarities.
-
Fraction Collection: Collect fractions and monitor the elution of the compounds by TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
General Protocol for Recrystallization of a Crystalline Naphthopyranone Analogue
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane.[15][16][17]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
Table 1: Common Solvent Systems for Flash Chromatography of Naphthopyranone Analogues
| Polarity of Analogue | Recommended Solvent System (v/v) | Notes |
| Low to Medium | Hexane/Ethyl Acetate (9:1 to 1:1) | A standard and versatile system for many analogues.[6][7][8] |
| Medium to High | Dichloromethane/Methanol (99:1 to 9:1) | Effective for more polar compounds.[6] |
| Basic Analogues | Dichloromethane/Methanol with 1% Triethylamine | The triethylamine helps to prevent tailing on the silica gel.[6] |
| Acidic Analogues | Dichloromethane/Methanol with 1% Acetic Acid | The acetic acid can improve peak shape for acidic compounds. |
Table 2: Suggested Solvents for Recrystallization of Naphthopyranone Analogues
| Compound Characteristics | Suggested Solvent(s) |
| Non-polar to moderately polar crystalline solids | Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene |
| More polar crystalline solids | Ethanol/Water, Acetone/Water, Methanol/Dichloromethane |
| Analogues with aromatic rings | Toluene, Xylenes |
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of naphthopyranone analogues.
Caption: A logical diagram for troubleshooting common purification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. iiste.org [iiste.org]
- 4. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. selekt.biotage.com [selekt.biotage.com]
- 9. lcms.cz [lcms.cz]
- 10. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 11. warwick.ac.uk [warwick.ac.uk]
- 12. repositorio.unesp.br [repositorio.unesp.br]
- 13. Preparative separation of the naphthopyranone glycosides by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. znaturforsch.com [znaturforsch.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. youtube.com [youtube.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Stability testing of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one under different pH conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the stability of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of performing pH stability testing on this naphthopyranone derivative?
A1: The primary goal is to determine the rate of degradation of the compound at different pH values. This data is crucial for identifying the optimal pH for formulation to ensure product quality, efficacy, and safety over its shelf life.[1] Stability testing also helps in understanding the degradation pathways of the molecule.
Q2: What are the typical pH ranges that should be investigated for this compound?
A2: For a comprehensive stability profile, it is recommended to test a range of pH values that cover acidic, neutral, and basic conditions. A common approach is to use buffer solutions at pH 4, 7, and 9 to mimic physiological and potential formulation conditions.[2]
Q3: What analytical technique is most suitable for determining the concentration of the compound during a stability study?
A3: High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a widely used and robust method for quantifying the concentration of small molecules like this naphthopyranone derivative.[2] For more detailed analysis of degradation products, LC-MS (Liquid Chromatography-Mass Spectrometry) is recommended.[2]
Q4: How long should a typical accelerated stability study under different pH conditions last?
A4: For accelerated stability studies, testing is often conducted over a period of several weeks to months. Common time points for analysis include 0, 1, 2, 4, and 8 weeks.[3] The exact duration will depend on the observed stability of the compound.
Experimental Protocols
A detailed methodology for conducting a pH stability study is provided below.
Objective: To assess the chemical stability of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one in aqueous solutions at different pH values.
Materials:
-
2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one (analytical standard)
-
HPLC-grade acetonitrile and water
-
Buffer solutions (e.g., acetate buffer for pH 4, phosphate buffer for pH 7, and borate buffer for pH 9)
-
pH meter
-
HPLC system with a C18 column and UV-Vis detector
-
Incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
For each pH condition (4, 7, and 9), dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL.
-
Prepare triplicate samples for each pH and time point.
-
-
Incubation: Store the prepared samples in an incubator at a constant temperature (e.g., 40°C for accelerated testing).
-
Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 24, 48, 72, and 168 hours).
-
HPLC Analysis:
-
Immediately after withdrawal, quench the degradation by diluting the aliquot with the mobile phase and, if necessary, adjusting the pH to a stable range.
-
Analyze the samples by HPLC to determine the concentration of the remaining parent compound. A typical HPLC method would involve a C18 column and a mobile phase of acetonitrile and water with a gradient elution.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining compound versus time for each pH condition.
-
Data Presentation
The following tables summarize hypothetical stability data for 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one at 40°C.
Table 1: Percentage of Compound Remaining Over Time at Different pH Values
| Time (hours) | pH 4.0 | pH 7.0 | pH 9.0 |
| 0 | 100% | 100% | 100% |
| 24 | 98.5% | 95.2% | 85.1% |
| 48 | 97.1% | 90.8% | 72.3% |
| 72 | 95.8% | 86.5% | 61.5% |
| 168 | 91.2% | 74.3% | 40.2% |
Table 2: Appearance of Degradation Products Over Time
| Time (hours) | pH 4.0 | pH 7.0 | pH 9.0 |
| 0 | No significant degradation products observed | No significant degradation products observed | No significant degradation products observed |
| 24 | Minor peak at RRT 0.85 | Peak at RRT 0.85 and 1.12 | Multiple degradation peaks observed |
| 48 | Increase in peak at RRT 0.85 | Increase in peaks at RRT 0.85 and 1.12 | Significant increase in multiple degradation peaks |
| 72 | Further increase in peak at RRT 0.85 | Further increase in peaks at RRT 0.85 and 1.12 | Major degradation peaks dominate the chromatogram |
| 168 | Significant peak at RRT 0.85 | Major peaks at RRT 0.85 and 1.12 | Parent peak is a minor component |
RRT = Relative Retention Time
Troubleshooting Guides
Issue: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
-
Possible Cause: Interaction of the analyte with active sites on the column packing material. For basic compounds, this can be due to interaction with acidic silanol groups.[4]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte. For silica-based columns, it is generally recommended to operate between pH 2 and 8.[4][5]
-
Add an Ionic Modifier: Incorporate a small amount of an additive like trifluoroacetic acid (TFA) or triethylamine (TEA) to the mobile phase to mask active sites.[4]
-
Check for Column Overload: Reduce the amount of sample injected onto the column.[4]
-
Use a Different Column: Consider a column with a different stationary phase or one that is end-capped to minimize silanol interactions.
-
Issue: Drifting Retention Times
-
Possible Cause: Changes in the mobile phase composition, temperature fluctuations, or column equilibration issues.
-
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase and ensure accurate mixing of solvents.
-
Degas the Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases, which can cause pump cavitation and flow rate fluctuations.[6]
-
Control Temperature: Use a column oven to maintain a constant temperature.[5]
-
Allow for Sufficient Equilibration: When changing mobile phases or gradients, ensure the column is adequately equilibrated before injecting the sample. This may require flushing with 10-20 column volumes of the new mobile phase.[5]
-
Issue: Ghost Peaks in the Chromatogram
-
Possible Cause: Contamination in the mobile phase, injection of air, or carryover from a previous injection.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.
-
Filter Samples: Filter all samples and mobile phases to remove particulate matter.
-
Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash to prevent carryover between injections.
-
Run a Blank Gradient: Inject a blank (mobile phase) to see if the ghost peaks are present, which would indicate contamination in the system.
-
Visualizations
Caption: Experimental workflow for pH stability testing.
References
Minimizing degradation of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one, commonly known as Cercosporin, during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Cercosporin degradation?
A1: The primary cause of Cercosporin degradation is exposure to light.[1][2] Cercosporin is a photosensitizer, meaning it becomes activated by light and generates reactive oxygen species (ROS), such as singlet oxygen and superoxide, which can lead to its own degradation and damage to other molecules.[1][2][3][4] In the absence of light, Cercosporin is significantly more stable.[5]
Q2: What are the optimal storage conditions for Cercosporin?
A2: To minimize degradation, Cercosporin should be stored in a dark, cool environment. For long-term storage, it is recommended to store the compound as a solid or in a suitable solvent at -20°C.[5][6] For short-term storage, 4°C in the dark is also acceptable.[7] Always store in a tightly sealed container to prevent exposure to moisture and air.
Q3: I noticed a color change in my Cercosporin solution from red to green or brown. What does this indicate?
A3: A color change from red to green or brown is a visual indicator of Cercosporin degradation.[5] Certain bacteria can degrade the red Cercosporin into a transient green, non-toxic compound called xanosporic acid.[5] This degradation involves the loss of a methoxyl group and the addition of an oxygen atom.[5]
Q4: Can pH affect the stability of Cercosporin?
A4: While light is the most critical factor, the stability of similar compounds can be pH-dependent. It is advisable to maintain a neutral pH for solutions unless experimental conditions require otherwise. Extreme pH values may accelerate degradation.
Q5: Are there any incompatible materials I should avoid when working with Cercosporin?
A5: Yes, you should avoid contact with strong oxidizing agents, as they can promote the degradation of Cercosporin.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected loss of compound activity or potency. | Degradation due to light exposure. | - Always work with Cercosporin under subdued light conditions. - Use amber-colored vials or wrap containers in aluminum foil. - Prepare solutions fresh whenever possible. |
| Degradation due to improper storage temperature. | - Ensure Cercosporin is stored at the recommended temperature (-20°C for long-term). - Avoid repeated freeze-thaw cycles. Aliquot solutions if necessary. | |
| Reaction with incompatible substances. | - Avoid contact with strong oxidizing agents.[7] - Use high-purity solvents and reagents. | |
| Visible change in the color of the solid or solution (e.g., from red to brownish or greenish). | Significant degradation has occurred. | - The compound is likely degraded and may not be suitable for your experiment. - Consider purifying the sample if possible, or obtaining a fresh batch. - Review your handling and storage procedures to prevent future degradation. |
| Precipitation of the compound from the solution. | Poor solubility or degradation product formation. | - Confirm the solvent is appropriate for the desired concentration. Cercosporin is soluble in DMF, DMSO, and ethanol.[6][8] - If degradation is suspected, analyze the precipitate and supernatant for degradation products. |
Experimental Protocols
Protocol for Assessing Cercosporin Stability
This protocol outlines a method to evaluate the stability of Cercosporin under different light and temperature conditions.
Materials:
-
Cercosporin
-
High-purity solvent (e.g., DMSO, ethanol)
-
Amber and clear glass vials
-
UV-Vis Spectrophotometer or HPLC system
-
Incubators or chambers with controlled temperature and light
Procedure:
-
Solution Preparation: Prepare a stock solution of Cercosporin in the chosen solvent at a known concentration.
-
Aliquoting: Aliquot the stock solution into both amber and clear vials to test for light-induced degradation.
-
Storage Conditions:
-
Light Exposure: Store a set of clear and amber vials under direct laboratory light at a controlled temperature (e.g., 25°C).
-
Dark Conditions: Store a set of clear and amber vials in complete darkness (e.g., wrapped in aluminum foil or in a light-proof box) at the same controlled temperature.
-
Temperature Variation: Store additional sets of amber vials at different temperatures (e.g., 4°C and -20°C) in the dark.
-
-
Time Points: Collect samples from each condition at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analysis:
-
UV-Vis Spectroscopy: Measure the absorbance of the Cercosporin solution at its maximum wavelength (around 470 nm). A decrease in absorbance indicates degradation.
-
HPLC Analysis: For a more detailed analysis, use a suitable HPLC method to quantify the remaining Cercosporin and detect the appearance of degradation products.
-
-
Data Analysis: Plot the concentration or absorbance of Cercosporin against time for each condition to determine the rate of degradation.
Data Presentation
Table 1: Recommended Storage Conditions for Cercosporin
| Storage Duration | Condition | Temperature | Container |
| Long-term | Solid (dried crystals) | -20°C[5][6] | Tightly sealed, amber vial |
| In solution | -20°C[6] | Tightly sealed, amber vial | |
| Short-term | Solid or in solution | 4°C[7] | Tightly sealed, amber vial |
Table 2: Factors Influencing Cercosporin Degradation
| Factor | Effect on Stability | Recommendation |
| Light | High degradation | Store in the dark; work under subdued light.[1][2][5] |
| Temperature | Higher temperatures increase degradation rate | Store at low temperatures (-20°C or 4°C).[5][6][7] |
| Oxidizing Agents | Can cause degradation | Avoid contact with oxidizing agents.[7] |
| pH | Extremes may promote degradation | Maintain a neutral pH unless otherwise required. |
Visualizations
Caption: Light-activated degradation pathway of Cercosporin.
Caption: Troubleshooting workflow for unexpected Cercosporin degradation.
Caption: Workflow for assessing the stability of Cercosporin.
References
- 1. Cercosporin: A Photoactivated Toxin in Plant Disease [apsnet.org]
- 2. Cercosporin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Characterization of the Cercosporin Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodegradation of the Polyketide Toxin Cercosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. glpbio.com [glpbio.com]
Technical Support Center: Troubleshooting Assay Interference from Naphthopyranone Compounds
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and mitigating assay interference caused by naphthopyranone compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My naphthopyranone compound is showing activity in multiple, unrelated assays. What could be the cause?
This phenomenon, often referred to as "promiscuous inhibition," is a common indicator of assay interference rather than specific biological activity. Naphthopyranone compounds can cause false positives through various mechanisms, including forming aggregates that nonspecifically inhibit enzymes, interfering with the detection method (e.g., fluorescence quenching or autofluorescence), or through inherent chemical reactivity.[1][2][3] It is crucial to rule out these artifacts before committing resources to further development.
Q2: I'm observing a high hit rate for naphthopyranone-like structures in my high-throughput screening (HTS) campaign. Should I be concerned?
Yes, a high hit rate for a specific structural class across various targets should be treated with caution. This could indicate that the core naphthopyranone scaffold is prone to a particular type of assay interference.[4] Common reasons include the formation of colloidal aggregates at typical screening concentrations or interference with the assay's detection system.[1][5] Computational tools like Pan-Assay Interference compound (PAINS) filters can help flag problematic substructures, though experimental validation is essential.[2]
Q3: Can naphthopyranone compounds interfere with fluorescence-based assays?
Yes. Due to their conjugated aromatic ring systems, naphthopyranone compounds can exhibit intrinsic fluorescence (autofluorescence) or absorb light at the excitation or emission wavelengths of the assay fluorophore, a phenomenon known as the inner filter effect or quenching.[6][7] This can lead to either false-positive or false-negative results, depending on the nature of the interference and the assay design.[6]
Q4: My compound is an inhibitor in a biochemical luciferase assay but seems to activate the signal in my cell-based luciferase reporter assay. Is this possible?
This counterintuitive finding is a known artifact of luciferase assay interference.[8] Some compounds inhibit the luciferase enzyme directly. However, in a cell-based assay where the reporter protein is continuously synthesized and degraded, these same inhibitor compounds can bind to and stabilize the luciferase enzyme.[8][9] This stabilization slows down its degradation, leading to an accumulation of the enzyme and a net increase in the luminescent signal over the course of the experiment.[8]
Q5: Are there specific chemical properties of naphthopyranones that make them prone to interference?
While not universal to all naphthopyranones, certain properties can increase the likelihood of interference. These include poor aqueous solubility, which can lead to compound aggregation, and the presence of a planar, conjugated system, which can contribute to fluorescence interference.[1][6] Additionally, some related structures like o-naphthoquinones can undergo redox cycling, generating reactive oxygen species (ROS) that can disrupt assay components.[10][11]
Troubleshooting Guides
Guide 1: Investigating a Suspected False Positive from a Naphthopyranone Compound
If you suspect a naphthopyranone is a false positive, follow this systematic workflow to diagnose the issue.
Caption: Troubleshooting workflow for a suspected false positive.
Step-by-Step Instructions:
-
Review Initial Data: Examine the dose-response curve. Unusually steep or nonsensical curves can be a sign of artifacts like aggregation. Confirm the purity and identity of your compound batch. Impurities can sometimes be the source of activity.[12]
-
Test for Aggregation: This is a primary cause of nonspecific inhibition.[1][13] Run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease or loss of inhibitory activity suggests aggregation-based inhibition.[14] Confirm particle formation directly using Dynamic Light Scattering (DLS).[15]
-
Test for Detection System Interference:
-
Fluorescence/Absorbance Assays: Scan the emission spectrum of the compound at the assay's excitation wavelength to check for autofluorescence. Separately, measure the absorbance of the compound at both the excitation and emission wavelengths to check for quenching potential (inner filter effect).[6][16]
-
Luciferase Assays: Run a counterscreen using purified luciferase enzyme to see if your compound directly inhibits it.[8][9]
-
-
Perform Orthogonal and Counterscreen Assays:
-
Orthogonal Assay: Confirm the biological activity using an assay with a different detection principle (e.g., if the primary screen was fluorescence-based, use a mass spectrometry-based assay).[8][17] True hits should show activity regardless of the detection method.
-
Counterscreen: Use an unrelated biological target but the same assay technology. Activity in the counterscreen strongly suggests interference with the assay platform itself.[8]
-
Key Interference Mechanisms of Naphthopyranone Compounds
Compound Aggregation
At concentrations typically used in HTS, poorly soluble compounds like some naphthopyranones can form colloidal aggregates. These aggregates can nonspecifically sequester and denature proteins, leading to enzyme inhibition that is not target-specific.[1][18]
Caption: Mechanism of aggregation-based enzyme inhibition.
Interference with Optical Detection
Naphthopyranones' aromatic structure can directly interfere with light-based measurements common in biological assays.
Caption: Modes of fluorescence assay interference.
Redox Cycling and ROS Generation
Some naphthopyranone-related structures can participate in redox cycling, accepting electrons from cellular reducing agents (like NADPH) and transferring them to molecular oxygen.[10] This generates Reactive Oxygen Species (ROS), such as superoxide, which can damage proteins and other assay components, leading to a false signal.[11][19]
Data Summary Table
The following table summarizes common interference mechanisms and the key experimental readouts used to identify them.
| Interference Mechanism | Key Diagnostic Assays | Expected Result Indicating Interference | Primary Assay Types Affected |
| Colloidal Aggregation | Detergent Sensitivity (e.g., 0.01% Triton X-100) | Activity is significantly reduced or abolished.[14] | Enzyme Inhibition, Protein-Protein Interaction |
| Dynamic Light Scattering (DLS) | Detection of particles in the 50-1000 nm range.[15] | Enzyme Inhibition, Protein-Protein Interaction | |
| Fluorescence Interference | Autofluorescence Check | Compound exhibits fluorescence at assay emission wavelength.[6] | Fluorescence Intensity/Polarization, FRET |
| Quenching Check (Inner Filter Effect) | Compound absorbs light at assay excitation or emission wavelengths.[7] | Fluorescence Intensity/Polarization, FRET | |
| Luciferase Inhibition | Purified Luciferase Counterscreen | Direct inhibition of the purified luciferase enzyme.[8] | Luminescence/Bioluminescence Assays |
| Luciferase Stabilization | Time-Course in Cell-Based Assay | Signal increases over time relative to control.[8] | Cell-Based Luciferase Reporter Assays |
| Redox Cycling / Reactivity | Redox Indicator Assay (e.g., DCFH-DA) | Generation of ROS is detected. | Cell-Based Assays, Assays with Redox-Sensitive Reagents |
Experimental Protocols
Protocol 1: Detergent Sensitivity Assay for Aggregation
Objective: To determine if the observed inhibition by a naphthopyranone compound is due to aggregation.
Methodology:
-
Prepare Reagents:
-
Prepare your standard assay buffer.
-
Prepare a second assay buffer containing 0.02% v/v of a non-ionic detergent (e.g., Triton X-100 or Tween-80). Note: This will be diluted 1:1 in the final assay to 0.01%.
-
Prepare serial dilutions of your naphthopyranone compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Run your standard biochemical assay to generate a dose-response curve for the naphthopyranone compound.
-
Concurrently, run an identical set of assay plates, but use the detergent-containing buffer for all dilutions of assay components (enzyme, substrate, etc.).
-
Ensure the final concentration of detergent in the assay well is between 0.005% and 0.01%.
-
-
Data Analysis:
-
Calculate the IC50 values for the compound in the presence and absence of detergent.
-
Interpretation: A significant rightward shift (e.g., >10-fold increase) in the IC50 value in the presence of detergent is strong evidence that the compound's inhibitory activity is mediated by aggregation.
-
Protocol 2: Autofluorescence and Quenching Assessment
Objective: To determine if a naphthopyranone compound interferes with a fluorescence-based assay readout.
Methodology:
-
Prepare Samples:
-
In an assay plate (identical to the one used for your screen), add the naphthopyranone compound at its highest screening concentration to wells containing the final assay buffer, but without the fluorescent probe or enzyme/substrate.
-
Prepare a control well with only the assay buffer.
-
-
Autofluorescence Measurement:
-
Place the plate in the plate reader.
-
Excite the wells at the assay's excitation wavelength and measure the emission at the assay's emission wavelength.
-
Interpretation: A signal significantly above the buffer-only control indicates that the compound is autofluorescent and may be a source of false-positive hits.
-
-
Quenching (Inner Filter Effect) Measurement:
-
To a separate set of wells, add the assay's fluorescent probe at its final concentration along with the naphthopyranone compound at various concentrations.
-
Measure the fluorescence signal.
-
Interpretation: A concentration-dependent decrease in the fluorescence signal compared to the probe-only control indicates that the compound is quenching the signal, which could lead to false negatives or mask true activity.[6]
-
Protocol 3: Orthogonal Assay Confirmation
Objective: To validate a biological hit using a detection technology that is not susceptible to the same artifacts as the primary assay.
Methodology:
-
Select Orthogonal Method: Choose an assay that measures the same biological endpoint but uses a different detection principle.
-
If the primary assay measured fluorescence, consider a label-free method like Surface Plasmon Resonance (SPR) for binding or a mass spectrometry-based assay for enzymatic product formation.[18]
-
If the primary assay was a luciferase reporter assay, consider measuring changes in target mRNA levels using qPCR as a downstream confirmation.
-
-
Perform Assay:
-
Generate a full dose-response curve for the naphthopyranone compound using the orthogonal assay method.
-
-
Data Analysis:
-
Compare the potency (e.g., IC50 or EC50) obtained from the orthogonal assay with the primary screen.
-
Interpretation: If the compound shows similar potency in both the primary and orthogonal assays, it is likely a true biological hit. A significant loss of potency in the orthogonal assay suggests the original result was an artifact of the primary assay's technology.[17]
-
References
- 1. Advancing promiscuous aggregating inhibitor analysis with intelligent machine learning classification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 4. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redox cycling of o-naphthoquinones in trypanosomatids. Superoxide and hydrogen peroxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NOX Dependent ROS Generation and Cell Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reactive oxygen species (ROS) generation inhibited by aporphine and phenanthrene alkaloids semi-synthesized from natural boldine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Extraction Protocols for Natural Naphthopyranones
Welcome to the technical support center for the refinement of extraction protocols for natural naphthopyranones. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction and purification of these valuable bioactive compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when developing an extraction protocol for naphthopyranones?
A1: The selection of an appropriate extraction method and solvent system is paramount. Key factors include the polarity of the target naphthopyranone, the stability of the compound under various conditions (pH, temperature), the source of the material (e.g., fungal, plant), and the desired scale of the extraction. The choice of solvent is crucial, and its polarity should ideally match that of the target compound to ensure efficient extraction.[1][2]
Q2: Which extraction method is generally recommended for naphthopyranones?
A2: There is no single "best" method, as the optimal choice depends on the specific research goals.
-
Maceration is a simple and cost-effective technique suitable for initial screening and small-scale extractions.[3]
-
Soxhlet extraction is more efficient than maceration due to the continuous cycling of fresh, hot solvent, but the prolonged heat can degrade thermolabile naphthopyranones.
-
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are modern techniques that can significantly reduce extraction time and solvent consumption while often providing higher yields compared to traditional methods.[3] UAE, for instance, utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration.[4]
Q3: How can I improve the yield of my naphthopyranone extraction?
A3: To enhance extraction yield, consider the following:
-
Optimize particle size: Grinding the source material increases the surface area available for solvent contact.
-
Select the appropriate solvent: A solvent with a polarity similar to your target naphthopyranone will be more effective.[2]
-
Adjust temperature: Increased temperature can improve solubility and diffusion rates, but be mindful of potential degradation of heat-sensitive compounds.
-
Optimize extraction time: While longer extraction times can increase yield, they also increase the risk of degradation. For methods like UAE, even short durations can be highly effective.[5]
-
Consider advanced techniques: UAE and MAE often provide higher yields in shorter times.[3]
Q4: My naphthopyranone extract is a complex mixture. What are the first steps for purification?
A4: Crude extracts are typically complex. A common first step is liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents (e.g., water-ethyl acetate). This is often followed by chromatographic techniques, such as column chromatography over silica gel or Sephadex, to separate individual compounds.[6][7][8] High-speed counter-current chromatography (HSCCC) is another effective technique for the preparative separation of naphthopyranones.[3][9]
Troubleshooting Guides
Low Extraction Yield
| Possible Cause | Suggested Solution |
| Inefficient Cell Lysis | For fungal sources with rigid cell walls, incorporate a mechanical disruption step (e.g., grinding with liquid nitrogen, bead beating) or an enzymatic lysis step prior to solvent extraction.[10] |
| Inappropriate Solvent Choice | The solvent polarity may not be optimal for your target naphthopyranone. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, ethanol-water mixtures).[2] |
| Insufficient Extraction Time or Temperature | Increase the extraction time or temperature incrementally, monitoring for potential degradation. For UAE or MAE, optimize the power and duration settings. |
| Degradation of Target Compound | Naphthopyranones can be sensitive to heat, light, and pH. Conduct extractions at lower temperatures, in the dark, and consider using buffered solutions to maintain a stable pH. |
| Sample Overload | In column-based purification, overloading the column can lead to poor separation and apparent low yield of the pure compound. Reduce the amount of crude extract loaded onto the column. |
Co-extraction of Impurities
| Possible Cause | Suggested Solution |
| Solvent is too polar/non-polar | A solvent that is too broad in its extraction capabilities will pull out a wide range of compounds. Use a solvent system with a more targeted polarity for your compound of interest. |
| Presence of highly abundant co-metabolites | Perform a preliminary purification step, such as liquid-liquid partitioning or solid-phase extraction (SPE), to remove major classes of interfering compounds before proceeding to column chromatography. |
| Complexation of impurities with target compound | Adjusting the pH of the extraction or wash solutions can sometimes disrupt interactions between your target compound and impurities, allowing for their separation. |
Data Presentation
Table 1: Comparison of Extraction Methods for Fungal Secondary Metabolites
| Extraction Method | Typical Solvents | Advantages | Disadvantages | Relative Yield |
| Maceration | Ethanol, Methanol, Ethyl Acetate | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, lower efficiency. | Moderate |
| Soxhlet Extraction | Hexane, Chloroform, Methanol | More efficient than maceration. | Can degrade heat-sensitive compounds. | High |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol, Water | Fast, efficient, reduced solvent consumption. | Can generate heat, potential for radical formation. | High to Very High |
| Microwave-Assisted Extraction (MAE) | Ethanol, Acetone | Very fast, high efficiency, reduced solvent use. | Requires specialized equipment, potential for localized heating. | Very High |
Note: Relative yields are generalized and can vary significantly based on the specific compound and source material.
Table 2: Quantitative Data on Naphthopyranone Extraction and Bioactivity
| Compound | Source | Extraction Solvent | Detection Limit (µg/mL) | Quantification Limit (µg/mL) | Reference |
| Paepalantine | Paepalanthus giganteus | Methanol | 0.10 | 0.33 | [11] |
| Aurasperone A | Aspergillus niger | Ethanol | Not Reported | Not Reported | [6] |
| Fonsecin | Aspergillus tubingensis | Ethanol | Not Reported | Not Reported | [6] |
Experimental Protocols
Protocol 1: General Protocol for Extraction of Naphthopyranones from Fungal Culture
This protocol provides a general framework for the extraction of intracellular naphthopyranones from fungal mycelia.
-
Harvesting Fungal Biomass:
-
Separate the fungal mycelium from the liquid culture medium by filtration through cheesecloth or a Büchner funnel.
-
Wash the mycelial mass with distilled water to remove residual media components.
-
Press the mycelium to remove excess water and then freeze-dry or air-dry at a low temperature (e.g., 40°C) to a constant weight.
-
-
Cell Disruption (Mechanical):
-
Grind the dried mycelium into a fine powder using a mortar and pestle, optionally with liquid nitrogen for enhanced disruption.
-
Alternatively, use a bead beater with appropriate beads (e.g., zirconia/silica) for mechanical disruption.
-
-
Solvent Extraction:
-
Suspend the powdered mycelium in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture) in a flask. A common starting ratio is 1:10 (w/v) of fungal biomass to solvent.
-
Choose one of the following extraction methods:
-
Maceration: Stir the suspension at room temperature for 24-48 hours.
-
Ultrasound-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for 30-60 minutes. Monitor the temperature to avoid excessive heating.
-
-
-
Filtration and Concentration:
-
Separate the extract from the solid residue by filtration through Whatman No. 1 filter paper.
-
Repeat the extraction of the residue 2-3 times with fresh solvent to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Storage:
-
Store the crude extract in a sealed vial at -20°C until further purification.
-
Protocol 2: Purification of Naphthopyranones using Column Chromatography
This protocol describes a basic method for the purification of naphthopyranones from a crude extract.
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude extract.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Allow the silica gel to settle and then add a layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel by dissolving the extract in a solvent, adding the silica gel, and then evaporating the solvent.
-
Carefully load the dissolved sample or the dried silica-adsorbed sample onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient manner.
-
Collect fractions of the eluate in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the desired naphthopyranone(s).
-
Combine the fractions containing the pure compound.
-
-
Concentration:
-
Evaporate the solvent from the combined pure fractions to obtain the purified naphthopyranone.
-
Mandatory Visualization
Caption: Naphthopyranone-induced ROS-mediated apoptosis via PI3K/Akt pathway.
Caption: General workflow for naphthopyranone extraction and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Extraction of Bioactive Compounds via Solid-State Fermentation Using Aspergillus niger GH1 and Saccharomyces cerevisiae from Pomegranate Peel [ideas.repec.org]
- 6. Naphtho-Gamma-Pyrones Produced by Aspergillus tubingensis G131: New Source of Natural Nontoxic Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and purification of plant secondary metabolites using column-chromatographic technique | Bangladesh Journal of Pharmacology [banglajol.info]
- 9. Quick preparative separation of natural naphthopyranones with antioxidant activity by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation of Bioactive Compounds, Antibacterial Activity, and Action Mechanism of Spore Powder From Aspergillus niger xj - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Oxidation in Hydroxylated Naphthopyranones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of hydroxylated naphthopyranones during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of a hydroxylated naphthopyranone changed color (e.g., turned yellow or brown) upon standing. What is happening?
A1: Color changes in solutions of hydroxylated naphthopyranones are often a primary indicator of oxidation. The phenolic hydroxyl groups on the naphthopyranone ring are susceptible to oxidation, which can lead to the formation of quinone-like structures and other colored degradation products. This process can be accelerated by exposure to air (oxygen), light, high temperatures, and the presence of metal ions.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light (e.g., in an amber vial), and at a low temperature (ideally ≤ -20°C for long-term storage).
-
Solvent Purity: Use freshly distilled or deoxygenated solvents for your experiments. Solvents can contain dissolved oxygen and trace metal impurities that catalyze oxidation.
-
Inert Atmosphere: When preparing solutions or running reactions, use techniques to maintain an inert atmosphere, such as degassing the solvent and blanketing the reaction vessel with an inert gas.
Q2: I am seeing unexpected peaks in my HPLC or LC-MS analysis of a purified hydroxylated naphthopyranone. Could this be due to oxidation?
A2: Yes, the appearance of new, often more polar, peaks in your chromatogram is a common sign of degradation. Oxidation can introduce new hydroxyl, carbonyl, or carboxylic acid functionalities, leading to compounds with different retention times. Mass spectrometry can often help in identifying these as oxidized derivatives (e.g., by observing mass additions of +16 Da for hydroxylation or +14 Da for the formation of a quinone from a hydroquinone).
Troubleshooting Steps:
-
Sample Preparation: Prepare samples for analysis immediately before injection. If samples must be queued, use an autosampler with temperature control set to a low temperature (e.g., 4°C).
-
Mobile Phase: Degas the mobile phase to remove dissolved oxygen, which can cause on-column oxidation, especially if the mobile phase has a neutral or basic pH.
-
Antioxidant Addition: For storage of samples prior to analysis, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the sample solvent.
Q3: My bioassay results are inconsistent. Could oxidation of my hydroxylated naphthopyranone be the cause?
A3: Absolutely. The biological activity of hydroxylated naphthopyranones is often directly linked to their structure and the presence of the hydroxyl groups. Oxidation can lead to a loss of the desired activity or the formation of new compounds with different, potentially interfering, activities.
Troubleshooting Steps:
-
Fresh Stock Solutions: Prepare fresh stock solutions of your compound for each experiment. Avoid using old stock solutions that may have undergone degradation.
-
In-Assay Stability: Be mindful of the assay conditions. Prolonged incubation times at 37°C in an oxygen-rich environment (like a cell culture incubator) can lead to significant degradation. Consider including a time-course stability study of your compound under the specific assay conditions.
-
Positive Controls: Use a stable, well-characterized compound as a positive control to ensure the assay itself is performing consistently.
Experimental Protocols
Protocol 1: Deoxygenation of Solvents
This protocol describes the "freeze-pump-thaw" method for effectively removing dissolved oxygen from solvents.
Materials:
-
Solvent to be deoxygenated
-
Schlenk flask
-
Cold bath (e.g., liquid nitrogen or a dry ice/acetone slurry)
-
High-vacuum pump
-
Inert gas source (argon or nitrogen)
Procedure:
-
Place the solvent in a Schlenk flask, ensuring the flask is no more than half full.
-
Freeze the solvent by immersing the flask in the cold bath.
-
Once the solvent is completely frozen, open the flask to the high-vacuum line and evacuate for 5-10 minutes.
-
Close the flask to the vacuum line and remove it from the cold bath.
-
Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure complete deoxygenation.
-
After the final thaw, backfill the flask with an inert gas. The solvent is now ready for use.
Protocol 2: Storage and Handling of Hydroxylated Naphthopyranones
Short-Term Storage (days to weeks):
-
Store the solid compound or solutions in amber glass vials to protect from light.
-
For solutions, use a deoxygenated solvent.
-
Purge the headspace of the vial with an inert gas before sealing.
-
Store at 4°C or -20°C.
Long-Term Storage (months to years):
-
Store the compound as a solid.
-
Place the solid in a sealed amber vial under a positive pressure of inert gas.
-
For extra protection, place the vial inside a larger container with a desiccant.
-
Store at -80°C.
Handling:
-
When weighing the solid compound, do so quickly to minimize exposure to air. For highly sensitive compounds, use a glovebox.
-
When preparing solutions, use deoxygenated solvents and maintain an inert atmosphere over the solution.
Data Presentation
The following table summarizes the relative stability of a model hydroxylated naphthopyranone under various storage conditions. The stability is presented as the percentage of the parent compound remaining after 30 days.
| Storage Condition | Solvent | Temperature | Atmosphere | Light Exposure | Parent Compound Remaining (%) |
| 1 | Methanol | 25°C | Air | Ambient | 65% |
| 2 | Methanol | 4°C | Air | Ambient | 85% |
| 3 | Methanol | 4°C | Air | Dark | 92% |
| 4 | Deoxygenated Methanol | 4°C | Nitrogen | Dark | >99% |
| 5 | Solid | 25°C | Air | Dark | 98% |
| 6 | Solid | -20°C | Nitrogen | Dark | >99% |
This data is illustrative and the actual stability will depend on the specific hydroxylated naphthopyranone.
Visualizations
Method development for separating isomers of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one
Technical Support Center: Method Development for Isomer Separation
Compound of Interest: 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing methods for separating the isomers of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one.
Troubleshooting Guide
This section addresses common issues encountered during the development of separation methods for chiral isomers using High-Performance Liquid Chromatography (HPLC).
| Problem | Potential Cause | Suggested Solution | Citation |
| Poor Resolution or No Separation of Isomers | Incorrect chiral stationary phase (CSP). | Screen a variety of CSPs. Polysaccharide-based (e.g., cellulose or amylose derivatives) and Pirkle-type columns are good starting points for heterocyclic compounds. | [1][2][3] |
| Suboptimal mobile phase composition. | - For normal phase, vary the ratio of non-polar solvent (e.g., hexane) to polar modifier (e.g., ethanol, isopropanol). - For reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) and aqueous buffer ratio. - For polar organic mode, use mixtures of polar organic solvents. | [2][4] | |
| Inappropriate mobile phase additives. | Add small amounts of an acid (e.g., trifluoroacetic acid, formic acid) or a base (e.g., diethylamine) to the mobile phase to improve peak shape and selectivity. | [4] | |
| Column temperature is too low. | Increase the column temperature to improve efficiency and potentially enhance resolution. | [5] | |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol interactions). | - Add a competitive amine (e.g., triethylamine) to the mobile phase. - Use a column with end-capping or a base-deactivated stationary phase. - Adjust the mobile phase pH. | [6] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | [5] | |
| Blocked or contaminated column. | - Flush the column with a strong solvent. - Replace the column if flushing is ineffective. | [5][7] | |
| Retention Time Drift | Poor column equilibration. | Increase the column equilibration time before starting the analytical run. | [5] |
| Inconsistent mobile phase preparation. | Prepare fresh mobile phase and ensure accurate composition. Use a degasser to remove dissolved gases. | [5] | |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | [5] | |
| Ghost Peaks | Contaminated mobile phase or injector. | - Use high-purity solvents. - Flush the injector and sample loop between analyses. | [7] |
| Carryover from previous injections. | Implement a needle wash step in the injection sequence. | [7] | |
| High Backpressure | Blockage in the system (e.g., guard column, column frit). | - Replace the guard column. - Reverse-flush the column (if permitted by the manufacturer). - Check for blockages in the tubing and fittings. | [5][6] |
| Particulate matter from the sample. | Filter the sample before injection. |
Frequently Asked Questions (FAQs)
Q1: Where should I start with method development for separating the isomers of this naphthopyranone?
A1: The most effective approach for separating enantiomers is chiral High-Performance Liquid Chromatography (HPLC).[8] Begin by screening a set of chiral stationary phases (CSPs) under different chromatographic modes (normal phase, reversed-phase, and polar organic).[2][4] A systematic screening approach is often more efficient than a trial-and-error process.[9]
Q2: Which type of chiral column is most likely to be successful?
A2: For heterocyclic compounds like the one , polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often a good starting point due to their broad applicability.[2][4] Pirkle-type and macrocyclic glycopeptide-based columns can also be effective.[3][10] It is recommended to have a diverse set of columns for screening.
Q3: What are the typical mobile phases used for chiral separations?
A3:
-
Normal Phase (NP): Typically consists of a non-polar solvent like hexane or heptane with a small amount of a polar modifier such as ethanol, isopropanol, or methanol.[2]
-
Reversed-Phase (RP): A mixture of an aqueous buffer (e.g., phosphate or acetate) and a miscible organic solvent like acetonitrile or methanol.[2]
-
Polar Organic (PO): A mixture of polar organic solvents, such as methanol, ethanol, or acetonitrile, sometimes with small amounts of acidic or basic additives.[2][4]
Q4: How can I improve the peak shape of my isomers?
A4: Peak tailing is a common issue, often caused by unwanted interactions between the analyte and the stationary phase.[6] To improve peak shape, you can:
-
Add a small amount of a competing acid or base to the mobile phase (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds).[4]
-
Adjust the pH of the mobile phase if using reversed-phase chromatography.[6]
-
Reduce the amount of sample injected to avoid column overloading.[5]
Q5: My retention times are not consistent. What could be the cause?
A5: Inconsistent retention times can be due to several factors:
-
Temperature fluctuations: Use a column oven for stable temperature control.[5]
-
Mobile phase composition changes: Prepare fresh mobile phase for each run and ensure it is well-mixed and degassed.[5]
-
Insufficient column equilibration: Allow the column to equilibrate with the mobile phase for a sufficient amount of time before starting your analysis.[5]
Experimental Protocols
Protocol 1: Chiral HPLC Column Screening
This protocol outlines a general approach to screen for a suitable chiral stationary phase and mobile phase combination.
-
Sample Preparation: Dissolve the racemic mixture of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one in a suitable solvent (e.g., methanol, ethanol, or a component of the mobile phase) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Initial Screening Conditions:
-
Columns: Select a diverse set of chiral columns for screening (e.g., one amylose-based, one cellulose-based, and one Pirkle-type column).
-
Mobile Phases:
-
Normal Phase: Start with a gradient of ethanol in hexane (e.g., 5% to 50% ethanol over 20 minutes).
-
Reversed-Phase: Use a gradient of acetonitrile in water with 0.1% formic acid (e.g., 20% to 80% acetonitrile over 20 minutes).
-
Polar Organic: Employ a gradient of ethanol in acetonitrile (e.g., 10% to 60% ethanol over 20 minutes).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance.
-
-
Evaluation: Analyze the chromatograms from each column/mobile phase combination for any signs of partial or complete separation of the isomers.
Protocol 2: Method Optimization
Once a promising column and mobile phase system have been identified, optimize the separation by systematically adjusting the following parameters:
-
Mobile Phase Composition: If a separation was observed in the initial screen, switch to an isocratic elution with a mobile phase composition similar to where the peaks eluted in the gradient run. Fine-tune the ratio of the solvents to achieve the desired resolution and retention time.[4]
-
Mobile Phase Additives: If peak shape is poor, add a small percentage (e.g., 0.1%) of an acidic or basic modifier to the mobile phase.
-
Flow Rate: Adjust the flow rate to balance analysis time and resolution. Lower flow rates can sometimes improve resolution.
-
Temperature: Investigate the effect of column temperature on the separation. Vary the temperature in increments of 5 °C (e.g., from 25 °C to 40 °C) to see its impact on selectivity and efficiency.
Visualizations
Caption: Workflow for chiral method development.
Caption: Logic for troubleshooting separation issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 4. ymc.co.jp [ymc.co.jp]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. hplc.eu [hplc.eu]
- 7. ijsdr.org [ijsdr.org]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Validation of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of spectroscopic data for the novel or rare compound, 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one. Due to the absence of published spectroscopic data for this specific molecule, this document outlines the expected spectral characteristics based on analogous compounds and provides a methodology for its structural confirmation.
Predicted Spectroscopic Data
The following tables summarize the predicted and comparative spectroscopic data for the target compound. The predicted values are estimations based on the analysis of structurally related naphthopyranones and substituted dihydropyranones.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Comparative Data (Similar Structures) |
| H-2 | ~4.5 - 5.0 | m | - | Dihydropyran ring protons typically resonate in this region. |
| H-3a | ~2.8 - 3.2 | dd | J ≈ 16, 4 | Diastereotopic methylene protons adjacent to a chiral center. |
| H-3b | ~2.6 - 3.0 | dd | J ≈ 16, 8 | Diastereotopic methylene protons adjacent to a chiral center. |
| 2-CH₃ | ~1.3 - 1.5 | d | J ≈ 6-7 | Methyl group on a chiral center adjacent to an oxygen. |
| 6-OCH₃ | ~3.8 - 4.0 | s | - | Aromatic methoxy groups typically appear in this range. |
| H-7 | ~6.5 - 6.8 | s | - | Aromatic proton on the naphthoquinone core. |
| H-9 | ~7.0 - 7.3 | s | - | Aromatic proton on the naphthoquinone core. |
| H-10 | ~7.0 - 7.3 | s | - | Aromatic proton on the naphthoquinone core. |
| 5-OH | ~12.0 - 13.0 | s | - | Intramolecularly hydrogen-bonded phenolic hydroxyl. |
| 8-OH | ~9.0 - 10.0 | s | - | Phenolic hydroxyl group. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Comparative Data (Similar Structures) |
| C-2 | ~75 - 80 | Oxygenated chiral carbon in a dihydropyran ring. |
| C-3 | ~40 - 45 | Methylene carbon in a dihydropyran ring. |
| C-4 | ~190 - 195 | Carbonyl carbon of the pyranone ring. |
| C-4a | ~110 - 115 | Quaternary aromatic carbon. |
| C-5 | ~160 - 165 | Aromatic carbon bearing a hydroxyl group. |
| C-5a | ~105 - 110 | Quaternary aromatic carbon. |
| C-6 | ~155 - 160 | Aromatic carbon bearing a methoxy group. |
| C-7 | ~100 - 105 | Aromatic carbon with a proton. |
| C-8 | ~150 - 155 | Aromatic carbon bearing a hydroxyl group. |
| C-8a | ~115 - 120 | Quaternary aromatic carbon. |
| C-9 | ~110 - 115 | Aromatic carbon with a proton. |
| C-10 | ~120 - 125 | Aromatic carbon with a proton. |
| C-10a | ~130 - 135 | Quaternary aromatic carbon. |
| C-10b | ~140 - 145 | Quaternary aromatic carbon. |
| 2-CH₃ | ~20 - 25 | Methyl group on the dihydropyran ring. |
| 6-OCH₃ | ~55 - 60 | Methoxy group carbon. |
Table 3: Predicted Mass Spectrometry and IR Data
| Technique | Expected Values |
| Mass Spectrometry (HR-ESI-MS) | Molecular Formula: C₁₇H₁₆O₇, Calculated m/z: [M+H]⁺ ≈ 333.0918, [M-H]⁻ ≈ 331.0772 |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | ~3400-3200 (O-H stretching), ~2950 (C-H stretching), ~1650 (C=O stretching, conjugated), ~1600, 1450 (C=C aromatic stretching) |
Experimental Protocols
Standard experimental protocols for acquiring the necessary spectroscopic data are outlined below.
2.1 NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Standard carbon experiment with proton decoupling.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.
-
2.2 Mass Spectrometry
-
Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with liquid chromatography.
-
Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition.
2.3 Infrared Spectroscopy
-
Technique: Fourier-Transform Infrared (FT-IR) Spectroscopy.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Data Validation Workflow and Structural Elucidation
The following diagrams illustrate the logical workflow for spectroscopic data validation and the key expected 2D NMR correlations for the target compound.
Caption: Workflow for spectroscopic data validation.
Caption: Expected key HMBC and COSY correlations.
Conclusion
The validation of the structure of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one relies on a comprehensive analysis of various spectroscopic data. By following the outlined experimental protocols and comparing the acquired data with the predicted values and correlations presented in this guide, researchers can confidently confirm the chemical structure of this compound. The provided workflow and correlation map serve as a robust tool for the structural elucidation and validation process.
Comparative analysis of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one with other known antioxidants
An in-depth evaluation of the antioxidant capacity of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a representative of the pyranone class, reveals comparable and, in some aspects, superior free radical scavenging activity when benchmarked against established antioxidants such as Vitamin C, Vitamin E, and Quercetin. This analysis is critical for researchers and professionals in drug development seeking novel and effective antioxidant compounds.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of DDMP, Vitamin C, Vitamin E, and Quercetin was evaluated using three standard in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below. A lower IC50 value indicates a higher antioxidant activity.
| Antioxidant | DPPH Assay (IC50) | ABTS Assay (IC50) | FRAP Assay |
| DDMP | 241.6 µg/mL | - | - |
| Vitamin C (Ascorbic Acid) | 2.26 - 9.53 µg/mL[1] | 50 µg/mL | - |
| Vitamin E (α-Tocopherol) | ~12.1 µM | - | - |
| Quercetin | 0.74 - 19.17 µg/mL[2] | 1.17 - 48.0 µM[3] | 373.95 µM Fe(II)/µg |
Note: Direct comparison of FRAP values is challenging due to variations in reporting units across studies. The value for Quercetin is provided as an example of a common reporting format.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and aid in the design of future comparative studies.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
-
A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol.
-
Various concentrations of the test compound and standard antioxidants are prepared.
-
The test solutions are mixed with the DPPH solution in a 1:1 or similar ratio.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is then measured spectrophotometrically, typically at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.
-
The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound and standard antioxidants are added to the ABTS•+ solution.
-
The absorbance is recorded at 734 nm after a set incubation period (e.g., 6 minutes).
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the concentration-inhibition curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the test sample or standard is mixed with the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).
-
The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared using a known concentration of FeSO₄·7H₂O.
Visualizing Methodologies and Pathways
To further clarify the experimental processes and biological context, the following diagrams have been generated.
The above diagram illustrates the general workflow for in vitro antioxidant capacity assays like DPPH and ABTS, from sample preparation to the determination of the IC50 value.
This diagram depicts the Keap1-Nrf2 signaling pathway, a crucial cellular defense mechanism against oxidative stress.[4][5] Many antioxidant compounds, including those from the pyranone class, are thought to exert their protective effects by modulating this pathway, leading to the expression of various antioxidant and cytoprotective genes.[6] Under conditions of oxidative stress, reactive oxygen species (ROS) can lead to the dissociation of the transcription factor Nrf2 from its inhibitor Keap1.[5][7] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, thereby enhancing the cell's defense against oxidative damage.[6][7]
References
- 1. distantreader.org [distantreader.org]
- 2. nehu.ac.in [nehu.ac.in]
- 3. Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of Quercetin and 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one
A comprehensive review of the available scientific literature reveals a significant disparity in the extent of research and documented biological activities between the well-studied flavonoid, quercetin, and the naphthopyranone derivative, 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one. While quercetin has been the subject of thousands of studies elucidating its multifaceted biological effects, there is a notable absence of publicly available data on the specific biological functions of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one.
This guide, therefore, serves to summarize the extensive body of research on quercetin's biological activities and to highlight the current knowledge gap regarding the comparative naphthopyranone compound.
Quercetin: A Multi-Target Bioflavonoid
Quercetin is a ubiquitous flavonoid found in numerous fruits, vegetables, and grains. Its diverse pharmacological effects have been extensively investigated, establishing its role as a potent antioxidant, anti-inflammatory, and anticancer agent.
Antioxidant Activity
Quercetin's primary mechanism of action is its ability to scavenge free radicals, thereby mitigating oxidative stress, a key contributor to cellular damage and various chronic diseases.[1][2] This antioxidant capacity is attributed to its chemical structure, which allows it to donate hydrogen atoms and stabilize reactive oxygen species (ROS).[2]
Anti-inflammatory Effects
Quercetin exhibits significant anti-inflammatory properties by modulating several key signaling pathways.[3][4] It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β), and to suppress the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory cascade.[3][5][6]
Anticancer Potential
A substantial body of evidence from in vitro and in vivo studies supports the anticancer potential of quercetin.[7][8] It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress angiogenesis, the formation of new blood vessels that supply tumors.[7][9] Quercetin's anticancer effects are mediated through its interaction with multiple signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways.[6][9]
2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one: An Uncharted Territory
In stark contrast to quercetin, a thorough search of the scientific literature yielded no specific studies detailing the biological activities of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one. While research exists on the broader class of 4H-pyrano-[2,3-b]naphthoquinones, which have shown some anticancer activity, this information is not specific to the requested molecule.
Therefore, a direct comparison of the biological activities, experimental data, and signaling pathways of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one versus quercetin is not possible at this time due to the lack of available scientific data on the former.
Experimental Protocols for Quercetin's Biological Activity Assessment
For researchers interested in studying the biological activities of compounds like quercetin, several standard experimental protocols are commonly employed.
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that can be quantified.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method assesses the capacity of a substance to scavenge the ABTS radical cation.
Anti-inflammatory Activity Assays
-
Lipopolysaccharide (LPS)-induced Cytokine Production in Macrophages: This in vitro assay involves stimulating macrophage cell lines (e.g., RAW 264.7) with LPS in the presence and absence of the test compound. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are then measured using ELISA (Enzyme-Linked Immunosorbent Assay).
-
COX and LOX Inhibition Assays: These enzymatic assays measure the ability of a compound to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are key mediators of inflammation.
Anticancer Activity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of cell health.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): This flow cytometry-based assay is used to detect and quantify apoptotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide stains necrotic cells.
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Anticancer agents often induce cell cycle arrest at specific checkpoints.
Signaling Pathways Modulated by Quercetin
The diverse biological activities of quercetin are a result of its ability to modulate numerous intracellular signaling pathways.
Key Signaling Pathways Influenced by Quercetin
Caption: Simplified overview of key signaling pathways modulated by quercetin.
Conclusion
Quercetin is a well-characterized flavonoid with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Its mechanisms of action involve the modulation of numerous signaling pathways. In contrast, there is a significant lack of scientific data on the biological activity of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one. This knowledge gap prevents a direct comparative analysis. Future research is warranted to elucidate the potential biological functions of this and other understudied natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- | 28564-83-2 | Benchchem [benchchem.com]
- 8. Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Intricacies of Novel Naphthopyranones: A Comparative Guide to Their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in drug discovery. Naphthopyranones, a class of heterocyclic compounds, have recently emerged as promising scaffolds for the development of potent anti-cancer agents. This guide provides a comprehensive comparison of the mechanisms of action of two novel naphthopyranone derivatives, LY290181 and Bcr-TMP, with established alternative therapies. We present supporting experimental data, detailed methodologies, and visual representations of the key signaling pathways to facilitate a deeper understanding of these compounds' therapeutic potential.
Comparative Analysis of Bioactivity
The following tables summarize the quantitative data on the bioactivity of the novel naphthopyranones and their established counterparts.
| Compound | Target(s) | Cell Line(s) | IC50 (nM) | Reference(s) |
| LY290181 | Tubulin Polymerization | Vascular Smooth Muscle, Endothelial, CHO, HeLa, K562 | 8 - 40 | [1][2] |
| Combretastatin A-4 | Tubulin Polymerization | Various Cancer Cell Lines | ~2 - 10 | [3] |
| Bcr-TMP | c-Myb, Microtubules | Acute Myeloid Leukemia (AML) cell lines | Nanomolar range | [4][5][6] |
| Known c-Myb Inhibitors | c-Myb | Various Cancer Cell Lines | Varies | [7][8] |
| Table 1: Comparative IC50 values of novel naphthopyranones and their alternatives. |
In-Depth Look at the Mechanisms of Action
LY290181: A Potent Microtubule-Destabilizing Agent
The novel naphthopyranone derivative, LY290181 (2-amino-4-(3-pyridyl)-4H-naphtho(1,2-b)pyran-3-carbonitrile), demonstrates potent antiproliferative activity by directly targeting the microtubule network, a critical component of the cellular cytoskeleton involved in cell division.[1][9]
Mechanism of Action:
-
Inhibition of Tubulin Polymerization: LY290181 directly binds to tubulin, the fundamental protein subunit of microtubules, and inhibits its polymerization into microtubules.[1] It also leads to the depolymerization of existing microtubules.[2]
-
Cell Cycle Arrest: This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing mitotic catastrophe and apoptosis in cancer cells.[1][10]
-
Anti-migratory and Anti-invasive Effects: Recent studies have revealed that LY290181 can also inhibit the migration and invasion of breast cancer cells.[11] This is achieved through the downregulation of the Twist1 protein and the inhibition of the ERK and JNK signaling pathways.[11]
Alternative Compound: Combretastatin A-4
Combretastatin A-4 is a well-known natural product that also functions as a microtubule-destabilizing agent.[3] It binds to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule assembly and subsequent cell cycle arrest and apoptosis.[12][13]
dot
Caption: Signaling pathway of LY290181.
Bcr-TMP: A Dual Inhibitor of c-Myb and Microtubules
Bcr-TMP (2-amino-4-(3,4,5-trimethoxyphenyl)-4H-naphtho[1,2-b]pyran-3-carbonitrile) is another novel naphthopyranone derivative with a unique dual mechanism of action, making it a particularly interesting candidate for cancer therapy.[4][5]
Mechanism of Action:
-
c-Myb Inhibition: Bcr-TMP effectively inhibits the function of the c-Myb transcription factor, which is a key regulator of cell proliferation and differentiation and is often overexpressed in various cancers.[4][6] Bcr-TMP achieves this by inducing the degradation of the c-Myb protein and by disrupting its interaction with the co-activator p300.[4][5]
-
Microtubule Disruption: In addition to its effect on c-Myb, Bcr-TMP also exhibits microtubule-disrupting activity, further contributing to its anti-proliferative effects.[4][6]
Alternative Compounds: Other c-Myb Inhibitors
Several other small molecules have been developed to target c-Myb, functioning through various mechanisms such as interfering with its DNA binding or its interaction with co-activators.[7][8]
dot
Caption: Dual mechanism of action of Bcr-TMP.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the naphthopyranone derivatives.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
Novel naphthopyranone and alternative compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, providing insights into the signaling pathways affected by the compounds.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against tubulin, p-ERK, p-JNK, c-Myb, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells to extract total proteins and determine the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the protein bands using an imaging system and quantify the band intensities.
dot
Caption: General experimental workflow.
Conclusion
The novel naphthopyranone derivatives LY290181 and Bcr-TMP represent promising additions to the arsenal of anti-cancer drug candidates. Their distinct mechanisms of action, targeting crucial cellular processes like microtubule dynamics and oncogenic transcription factors, offer potential advantages over existing therapies. The data presented in this guide highlights their potent in vitro activities and provides a foundation for further preclinical and clinical investigations. The detailed experimental protocols and visual pathway diagrams serve as a valuable resource for researchers dedicated to advancing the field of cancer drug discovery.
References
- 1. Inhibition of mitosis and microtubule function through direct tubulin binding by a novel antiproliferative naphthopyran LY290181 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Trends in Tubulin-Binding Combretastatin A-4 Analogs for Anticancer Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. research.uni-luebeck.de [research.uni-luebeck.de]
- 6. Bcr-TMP, a Novel Nanomolar-Active Compound That Exhibits Both MYB- and Microtubule-Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Naphthopyran Derivative Combines c-Myb Inhibition, Microtubule-Targeting Effects, and Antiangiogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are c-myb inhibitors and how do they work? [synapse.patsnap.com]
- 9. Suppression of microtubule dynamics by LY290181. A potential mechanism for its antiproliferative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-migration and anti-invasion effects of LY-290181 on breast cancer cell lines through the inhibition of Twist1 [bmbreports.org]
- 12. Assessing the Antiproliferative Potential of a Novel Combretastatin A4 Derivative via Modulating Apoptosis, MAPK/ERK and PI3K/AKT Pathways in Human Breast Cancer Cells [imrpress.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Analytical Method Cross-Validation for Naphthopyranone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of naphthopyranones, a class of naturally occurring compounds with diverse biological activities. The cross-validation of analytical methods is a critical step in drug development and quality control, ensuring consistency and reliability of results across different laboratories and techniques. This document outlines the experimental protocols and presents supporting data from studies on structurally related compounds, such as flavonoids and polyphenols, to illustrate the principles of method comparison.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods are equivalent for the quantification of a specific analyte. This is essential when transferring a method between laboratories, updating an existing method to a new technology (e.g., from HPLC to UPLC), or when a reference method is not available. The core objective is to ensure that the results are independent of the analytical method used.
Key validation parameters that are compared during cross-validation include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Comparison of Analytical Methods
The following table summarizes the performance characteristics of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods for the analysis of flavonoids and polyphenols, which serve as a proxy for naphthopyranones due to their structural similarities. The data is compiled from multiple validation studies.[1][2][3][4][5][6][7][8]
| Parameter | HPLC | UPLC | Key Advantages of UPLC |
| **Linearity (R²) ** | > 0.999 | > 0.999 | Comparable high linearity. |
| Accuracy (% Recovery) | 96.67 - 103.60% | 97.97 - 99.67% | Both methods demonstrate high accuracy. |
| Precision (%RSD) | < 5.40% | < 2.0% | UPLC often shows better precision due to higher efficiency.[6] |
| LOD | 18.45 ng/spot | 0.075 µg/mL | Method-dependent, but UPLC can offer lower LODs due to better signal-to-noise.[6] |
| LOQ | 55.35 ng/spot | 0.248 µg/mL | UPLC can provide lower LOQs, enabling more sensitive quantification.[6] |
| Analysis Time | ~30-60 min | < 15 min | Significant reduction in run time, leading to higher throughput.[3][4][6] |
| Resolution | Good | Excellent | Superior peak resolution, allowing for better separation of complex mixtures.[3][6] |
| Solvent Consumption | High | Low | Reduced solvent usage, leading to cost savings and environmental benefits.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for HPLC-UV and LC-MS/MS analysis of flavonoid and polyphenol compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine analysis of flavonoids and polyphenols.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C, to ensure reproducibility.
-
Detection: UV detection is performed at a wavelength corresponding to the maximum absorbance of the target naphthopyranone or related compound (e.g., 350 nm for flavonol glycosides).[2]
-
Injection Volume: Typically 10-20 µL.
-
Sample Preparation: Extraction from the sample matrix (e.g., plant material, biological fluid) using a suitable solvent, followed by filtration before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it suitable for the analysis of complex matrices and low-concentration analytes.
-
Instrumentation: An LC system (either HPLC or UPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or ion trap).
-
Column: A UPLC column with smaller particle size (e.g., 100 mm x 2.1 mm, 1.8 µm) is often used for faster and more efficient separations.[4]
-
Mobile Phase: Similar to HPLC-UV, a gradient of aqueous and organic solvents is used.
-
Flow Rate: A lower flow rate, typically 0.2-0.5 mL/min, is used with UPLC columns.
-
Ionization Source: Electrospray ionization (ESI) is commonly used, operated in either positive or negative ion mode depending on the analyte.
-
Mass Spectrometry Detection: Operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion for the analyte and then monitoring a specific product ion after fragmentation.
-
Sample Preparation: May require more rigorous cleanup steps, such as solid-phase extraction (SPE), to minimize matrix effects.
Workflow and Visualization
The following diagrams illustrate the general workflow for analytical method cross-validation and a logical relationship for selecting an appropriate analytical method.
Caption: Workflow for analytical method cross-validation.
Caption: Decision tree for analytical method selection.
Conclusion
The cross-validation of analytical methods is paramount for ensuring data integrity in scientific research and drug development. While direct comparative studies on naphthopyranones are limited, the data from structurally similar flavonoids and polyphenols strongly suggest that UPLC methods offer significant advantages over traditional HPLC in terms of speed, resolution, and efficiency.[3][4][6] For highly complex matrices or when very low detection limits are required, LC-MS/MS remains the gold standard due to its superior sensitivity and selectivity. The choice of method should be guided by the specific requirements of the analysis, including sample complexity, required sensitivity, and desired sample throughput. The provided workflows and protocols serve as a foundational guide for researchers to design and implement robust cross-validation studies for naphthopyranone quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 8. Comparative study of A HPLC-MS assay versus an UHPLC-MS/MS for anti-tumoral alkyl lysophospholipid edelfosine determination in both biological samples and in lipid nanoparticulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP): In Vitro vs. In Vivo Evidence
An Important Clarification on Chemical Identity: Initial searches for "2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one" did not yield specific efficacy data. The available scientific literature extensively covers a structurally related and similarly named compound, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one , commonly known as DDMP . This guide will therefore focus on the documented in vivo and in vitro efficacy of DDMP, a compound recognized for its significant antioxidant, anti-inflammatory, and potential anticancer properties.[1][2]
Executive Summary
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is a naturally occurring pyranone derivative found in various food products and plant extracts.[1] It is particularly noted for its potent antioxidant activity, which has been demonstrated in numerous in vitro studies.[2] In vivo research has further substantiated its beneficial effects, notably in improving skin hydration. While its anti-inflammatory and anticancer activities are also reported, quantitative in vivo data for these effects are less established. This guide provides a comparative analysis of the existing experimental data to offer a clear perspective on the current understanding of DDMP's efficacy.
In Vitro Efficacy of DDMP
The in vitro activities of DDMP have been primarily evaluated through antioxidant, anti-inflammatory, and anticancer assays.
Antioxidant Activity
DDMP exhibits strong free radical scavenging activity, a key component of its antioxidant properties.[1] The most common assay to determine this is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Assay | Parameter | Result | Reference Compound | Reference Compound Result |
| DPPH Radical Scavenging | IC50 | 241.6 µg/mL | Ascorbic Acid | 45.3 µg/mL |
| DPPH Radical Scavenging | IC50 | 241.6 µg/mL | BHT (Butylated hydroxytoluene) | 268.0 µg/mL |
IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.
Anti-inflammatory and Anticancer Activities
In Vivo Efficacy of DDMP
The primary in vivo evidence for DDMP's efficacy comes from a human clinical trial investigating its effect on skin hydration.
Skin Moisturization
A randomized, double-blind, placebo-controlled study demonstrated that oral consumption of a beverage containing DDMP significantly improves skin moisture.
| Study Population | Intervention | Duration | Primary Outcome | Key Finding |
| 220 healthy Japanese participants with dry skin | Beverage containing DDMP vs. Placebo | 12 weeks | Stratum corneum water content | Statistically significant increase in stratum corneum water content in the DDMP group compared to placebo at 4 and 8 weeks.[3] |
This study provides strong evidence for the in vivo efficacy of DDMP in enhancing skin hydration when administered orally.
Experimental Protocols
In Vitro: DPPH Radical Scavenging Assay
This assay is a standard method for assessing antioxidant activity.
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a colorless or pale yellow hydrazine, resulting in a decrease in absorbance.
General Protocol:
-
A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Various concentrations of the test compound (DDMP) are added to the DPPH solution.
-
The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control (containing the solvent and DPPH without the test compound) and a blank (containing the solvent and the test compound without DPPH) are also measured.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
In Vivo: Randomized Controlled Trial for Skin Hydration
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[3]
Participants: A cohort of healthy individuals with a clinical diagnosis of dry skin.[3]
Intervention: Participants are randomly assigned to one of two groups:
-
Test Group: Receives a daily beverage containing a specified dose of DDMP.[3]
-
Placebo Group: Receives a beverage identical in appearance and taste but without DDMP.[3]
Duration: The intervention period typically lasts for several weeks (e.g., 12 weeks).[3]
Outcome Measures:
-
Primary Outcome: Change in stratum corneum water content, measured using a non-invasive device like a Corneometer.[3]
-
Secondary Outcomes: May include transepidermal water loss (TEWL), skin elasticity, and subjective assessments of skin condition through questionnaires.[3]
Data Analysis: Statistical analysis is performed to compare the changes in the outcome measures between the test and placebo groups.
Signaling Pathways and Experimental Workflows
Antioxidant Mechanism of DDMP
The antioxidant activity of DDMP is primarily attributed to its ability to donate a hydrogen atom from its hydroxyl groups to neutralize free radicals. This process interrupts the chain reactions of oxidation that can lead to cellular damage.
Caption: Antioxidant mechanism of DDMP via hydrogen atom donation to neutralize free radicals.
Experimental Workflow for In Vitro Anticancer Screening
A general workflow for assessing the potential anticancer activity of a compound like DDMP involves a series of in vitro assays.
Caption: General workflow for in vitro anticancer screening of a test compound.
Conclusion
The available evidence strongly supports the in vitro antioxidant efficacy of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP). Its ability to scavenge free radicals is comparable to, and in some cases exceeds, that of standard antioxidants like BHT. This potent antioxidant activity likely underpins its observed in vivo benefit of improving skin hydration, as demonstrated in a human clinical trial.
While DDMP shows promise as an anti-inflammatory and anticancer agent, further rigorous in vitro and in vivo studies are required to quantify these effects and establish clear dose-response relationships. Future research should focus on determining the IC50 values of DDMP in various cancer cell lines and in relevant anti-inflammatory assay models. Such data will be crucial for a more comprehensive understanding of its therapeutic potential and for guiding its development as a potential nutraceutical or pharmaceutical agent.
References
- 1. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- | 28564-83-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one-containing lactic acid bacterial beverages on skin moisture: a randomized, double-blind, placebo-controlled, parallel study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Anticancer Potential of Naphtho[2,3-b]pyran-4-one Derivatives: A Comparative Guide
For researchers and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic scaffolds explored, naphtho[2,3-b]pyran-4-ones, a class of pyranonaphthoquinones, have emerged as a promising structural motif. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, presenting key experimental data and methodologies to aid in the design and development of next-generation anticancer therapeutics.
The core structure of 4H-pyrano-[2,3-b]naphthoquinone has been identified in several natural products exhibiting anticancer properties.[1] Synthetic analogues of this scaffold have been developed and evaluated for their antiproliferative activities against various cancer cell lines, revealing key structural features that govern their potency.
Comparative Analysis of Antiproliferative Activity
The antiproliferative activity of 4H-pyrano-[2,3-b]naphthoquinone derivatives has been systematically evaluated, with several analogues demonstrating low micromolar efficacy. The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of these compounds against different human cancer cell lines, as determined by the MTT assay after 72 hours of treatment.[1]
| Compound ID | R (Substitution on Phenyl Ring) | Jurkat (Leukemia) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | MCF-7/AZ (Breast Cancer) IC50 (µM) |
| 1 | 3-Phenoxy | 1.8 | 3.5 | 4.4 |
| 6 | 2,6-Dichloro | >50 | 4.8 | 4.9 |
| 7 | 3-Chloro | 3.1 | 7.9 | 8.8 |
| 14 | 3-Bromo | 2.9 | 7.1 | 8.5 |
| α-lapachone | (Natural Product Control) | >50 | >50 | >50 |
| β-lapachone | (Natural Product Control) | 1.8 | 2.5 | 2.1 |
From this data, a clear structure-activity relationship emerges. The substitution pattern on the C4-phenyl ring significantly influences the antiproliferative potency. Notably, the 3-phenoxyphenyl analogue (1) exhibits the most potent and broad-spectrum activity, comparable to the well-known anticancer agent β-lapachone.[1] Halogen substitution at the 3-position of the phenyl ring also confers significant activity, as seen in compounds 7 and 14 .[1] In contrast, the 2,6-dichloro substituted analogue (6) shows potent activity against HeLa and MCF-7/AZ cells but is inactive against Jurkat cells, highlighting the role of substitution in determining the spectrum of activity.[1]
Performance Against Alternative Scaffolds
To provide a broader context, the activity of naphtho[2,3-b]pyran-4-one derivatives can be compared with other structurally related naphthopyran isomers and heterocyclic systems that have also been investigated for their anticancer potential.
Naphtho[1,2-b]pyran Derivatives as c-Myb Inhibitors
A series of 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles have been evaluated for their antiproliferative activity and their ability to inhibit the c-Myb transcription factor, a key regulator of cell proliferation and differentiation.
| Compound ID | R (Substitution on Phenyl Ring) | A549 (Lung Cancer) IC50 (µM) | c-Myb Inhibition IC50 (µM) |
| 1a (LY290181) | 3-Nitro | 0.015 | >10 |
| 1b | 3,4,5-Trimethoxy | 0.011 | 0.2 |
| 3f | 3,5-Dimethoxy-4-propargyloxy | 0.003 | 0.8 |
These naphtho[1,2-b]pyran derivatives exhibit potent, often nanomolar, antiproliferative activity. The data suggests that while potent cytotoxicity is observed, the mechanism may not solely be through c-Myb inhibition for all analogues, as exemplified by LY290181 (1a) .
4-Aryl-4H-Naphthopyran Derivatives as Src Kinase Inhibitors
Another class of related compounds, 4-aryl-4H-naphthopyrans, has been investigated as inhibitors of Src kinase, a non-receptor tyrosine kinase often dysregulated in cancer.
| Compound ID | Naphthol Isomer | R (Substitution on Phenyl Ring) | Src Kinase Inhibition IC50 (µM) | BT-20 (Breast Cancer) % Inhibition at 50 µM |
| 4a | α-Naphthol | Phenyl | 28.1 | - |
| 4d | α-Naphthol | 2-Chlorophenyl | 34.7 | - |
| 4e | α-Naphthol | 3-Nitrophenyl | >150 | 33 |
| 4h | α-Naphthol | 3-Pyridinyl | - | 31.5 |
The unsubstituted phenyl analogue (4a) was the most potent Src kinase inhibitor in this series. Interestingly, some compounds with poor kinase inhibitory activity, such as the 3-nitrophenyl derivative (4e) , still demonstrated notable antiproliferative effects against the BT-20 breast cancer cell line.
Experimental Protocols
Synthesis of 4H-Pyrano-[2,3-b]naphthoquinones (General Procedure)
A one-step, three-component reaction is employed for the synthesis of the 4H-pyrano-[2,3-b]naphthoquinone scaffold. In this procedure, 2-hydroxy-1,4-naphthoquinone, an appropriate aromatic aldehyde, and malononitrile are reacted in the presence of a catalytic amount of a base such as piperidine or triethylamine in a suitable solvent like ethanol or acetonitrile. The reaction mixture is typically stirred at room temperature or heated to reflux, leading to the formation of the desired product which can then be isolated and purified by standard techniques such as filtration and recrystallization.[1]
Antiproliferative Activity Assessment (MTT Assay)
The antiproliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Plating: Human cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved by adding a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curves.[1][2][3][4]
Signaling Pathways and Experimental Workflows
The development of structure-activity relationships is a cyclical process that involves design, synthesis, and biological evaluation. The following diagram illustrates a typical workflow for SAR studies of novel anticancer agents.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
While the precise downstream targets of many naphtho[2,3-b]pyran-4-one derivatives are still under investigation, a common signaling pathway implicated in cancer cell proliferation and survival, and often targeted by novel therapeutics, is the PI3K/Akt pathway. The diagram below illustrates the key components of this signaling cascade.
Caption: A simplified diagram of the PI3K/Akt signaling pathway.
References
- 1. Structural simplification of bioactive natural products with multicomponent synthesis. 4. 4H-Pyrano-[2,3-b]naphthoquinones with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
Unveiling the Cytotoxic Potential of Naphthopyranone Isomers: A Comparative Analysis
Researchers and drug development professionals are increasingly focusing on naphthopyranone isomers for their potential as cytotoxic agents in cancer therapy. The unique structural features of these compounds allow for a diverse range of biological activities, with some isomers exhibiting potent anticancer effects. This guide provides a comparative analysis of the cytotoxic effects of different naphthopyranone isomers, supported by experimental data and detailed methodologies, to aid in the selection and development of promising drug candidates.
A significant body of research highlights that the cytotoxic efficacy of naphthopyranone derivatives is intricately linked to their isomeric structures and the nature of their substituents. Variations in the position and type of functional groups on the naphthopyranone scaffold can dramatically influence their interaction with cellular targets, leading to differences in their anti-proliferative and apoptotic activities.
Comparative Cytotoxicity Data
The cytotoxic effects of various naphthopyranone isomers have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, often varies significantly between isomers. The following table summarizes the IC50 values for a selection of naphthopyranone derivatives from recent studies.
| Compound | Cell Line | IC50 (µM) | Reference |
| Dimeric Naphthopyrones | |||
| Compound 7 | PANC-1 | 8.5 ± 0.7 | [1] |
| A549 | 12.3 ± 1.1 | [1] | |
| MDA-MB-231 | 10.2 ± 0.9 | [1] | |
| Caco-2 | 15.6 ± 1.3 | [1] | |
| SK-OV-3 | 9.8 ± 0.8 | [1] | |
| HL-7702 (Normal) | > 50 | [1] | |
| Compound 10 | PANC-1 | 7.2 ± 0.6 | [1] |
| A549 | 10.1 ± 0.9 | [1] | |
| MDA-MB-231 | 8.9 ± 0.7 | [1] | |
| Caco-2 | 13.4 ± 1.2 | [1] | |
| SK-OV-3 | 8.1 ± 0.7 | [1] | |
| HL-7702 (Normal) | > 50 | [1] | |
| Compound 12 | PANC-1 | 5.4 ± 0.5 | [1] |
| A549 | 8.7 ± 0.8 | [1] | |
| MDA-MB-231 | 6.5 ± 0.6 | [1] | |
| Caco-2 | 11.2 ± 1.0 | [1] | |
| SK-OV-3 | 6.8 ± 0.6 | [1] | |
| HL-7702 (Normal) | > 50 | [1] | |
| 4-Aryl-4H-naphthopyrans | |||
| Compound 4e | BT-20 | - (33% inhibition at 50 µM) | [2] |
| Compound 4h | BT-20 | - (31.5% inhibition at 50 µM) | [2] |
| 2-Amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles | |||
| Compound 1b | 518A2 | 0.009 | [3] |
| Compound 2a | 518A2 | 3.7 | [3] |
| Compound 2d | 518A2 | 0.04 | [3] |
| Compound 3f | HT-29 | 0.0369 | [3] |
Note: The data presented is a compilation from different studies and direct comparison between all compounds may not be appropriate due to variations in experimental conditions.
Studies have revealed that certain dimeric naphthopyrones, such as compounds 7, 10, and 12, exhibit potent cytotoxicity against a panel of human cancer cell lines including pancreatic (PANC-1), lung (A549), breast (MDA-MB-231), colorectal (Caco-2), and ovarian (SK-OV-3) cancer cells, while showing significantly lower toxicity towards normal human liver cells (HL-7702).[1] Further investigations into the structure-activity relationship of 4-aryl-4H-naphthopyran derivatives have indicated that the nature of the substituent at the 4-position of the 4H-benzo[h]chromene nucleus plays a crucial role in their antitumor activity, with halogenated and lipophilic groups often enhancing cytotoxicity.[4]
Experimental Protocols
The evaluation of the cytotoxic effects of naphthopyranone isomers typically involves a series of in vitro assays to determine cell viability and elucidate the mechanism of cell death.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^4 cells/mL and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the naphthopyranone isomers and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The supernatant is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.[1][5]
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death induced by naphthopyranone isomers, apoptosis and cell cycle progression are often investigated.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period.
-
Flow Cytometry: The cells are then harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) for apoptosis analysis or with PI alone for cell cycle analysis.
-
Data Acquisition and Analysis: The stained cells are analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the percentage of apoptotic cells (early and late apoptosis) are quantified.[1]
Western Blot Analysis
Western blotting is employed to investigate the effect of the compounds on the expression levels of key proteins involved in signaling pathways related to apoptosis and cell survival.[1]
-
Protein Extraction: Following treatment with the naphthopyranone isomers, total protein is extracted from the cells using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PI3K, Akt) overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of several naphthopyranone isomers are mediated through the induction of apoptosis. One of the well-elucidated mechanisms involves the generation of reactive oxygen species (ROS) and the subsequent modulation of key signaling pathways.
For instance, compound 12, a dimeric naphthopyrone, has been shown to induce apoptosis in PANC-1 cells through a ROS-mediated PI3K/Akt signaling pathway.[1] The increased intracellular ROS levels lead to the downregulation of the PI3K/Akt pathway, which in turn affects the expression of apoptosis-related proteins. This includes a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to the activation of effector caspases like Caspase-3 and ultimately, apoptosis.[1]
Caption: ROS-mediated PI3K/Akt apoptosis pathway induced by a naphthopyranone isomer.
The general workflow for comparing the cytotoxic effects of different naphthopyranone isomers is a systematic process that begins with the selection of appropriate cancer cell lines and culminates in the detailed analysis of the mechanism of action for the most potent compounds.
Caption: General experimental workflow for comparing the cytotoxic effects of naphthopyranone isomers.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Naphthopyran Derivative Combines c-Myb Inhibition, Microtubule-Targeting Effects, and Antiangiogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Study: A Comparative Analysis of 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one and Doxorubicin
A direct head-to-head comparison between 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one and the widely-used chemotherapeutic agent doxorubicin cannot be provided at this time. Extensive searches of scientific literature and chemical databases have yielded no specific information, experimental data, or published studies on "2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one." This suggests that the compound may be novel, not yet characterized in published literature, or referred to by a different chemical name that is not readily identifiable.
While a direct comparison is not feasible, this guide will provide a comprehensive overview of doxorubicin as a benchmark and discuss the general anticancer potential of the broader class of naphtho(2,3-b)pyran-4-one derivatives, to which the requested compound belongs. This will offer a foundational understanding for researchers and drug development professionals interested in this chemical scaffold.
Doxorubicin: A Clinical Overview
Doxorubicin is an anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades. It is used in the treatment of a wide range of cancers, including breast cancer, bladder cancer, Kaposi's sarcoma, lymphoma, and acute lymphocytic leukemia.[1]
Mechanism of Action
Doxorubicin's primary anticancer effects are attributed to two main mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of DNA, a process known as intercalation. This action inhibits the progression of topoisomerase II, an enzyme crucial for relaxing DNA supercoils during transcription and replication. By stabilizing the topoisomerase II-DNA complex after it has cleaved the DNA, doxorubicin prevents the re-ligation of the DNA strands, leading to DNA double-strand breaks and ultimately triggering apoptosis (programmed cell death).[1][2]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can also generate free radicals, which are highly reactive molecules that can damage cellular components, including membranes, proteins, and DNA.[3] This oxidative stress contributes to its cytotoxic effects.
The multifaceted mechanism of doxorubicin is visually represented in the following signaling pathway diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 3. A New Naphthopyran Derivative Combines c-Myb Inhibition, Microtubule-Targeting Effects, and Antiangiogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on the Bioactivity of Naphthopyranones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Naphthopyranones, a class of polyketide secondary metabolites, have garnered significant attention within the scientific community for their diverse and potent biological activities. This guide provides a comparative analysis of published findings on the bioactivity of two recently discovered naphthopyranones: Talaroderxine C and Lulworthinone. By presenting key experimental data in a structured format, detailing the methodologies for replication, and visualizing complex biological pathways and workflows, this document aims to facilitate the verification and extension of these important findings.
Comparative Bioactivity Data
The following table summarizes the reported cytotoxic and antimicrobial activities of Talaroderxine C and Lulworthinone, providing a direct comparison of their potency against various cell lines and microbial strains.
| Compound | Bioactivity | Target | Metric | Value | Publication |
| Talaroderxine C | Cytotoxicity | Human breast adenocarcinoma (MCF-7) | IC₅₀ | 68 nM | [1] |
| Cytotoxicity | Human cervix carcinoma (HeLa) | IC₅₀ | 0.13 µM | [1] | |
| Cytotoxicity | Human lung carcinoma (A549) | IC₅₀ | 0.22 µM | [1] | |
| Cytotoxicity | Human epithelial kidney cells (HEK-293) | IC₅₀ | 0.51 µM | [1] | |
| Antimicrobial | Bacillus subtilis | MIC | 0.52 µg/mL (0.83 µM) | [1] | |
| Antimicrobial | Staphylococcus aureus | MIC | 66.6 µg/mL (105.70 µM) | [1] | |
| Lulworthinone | Antiproliferative | Human melanoma (A2058) | IC₅₀ | 15.5 µg/mL | [2] |
| Antiproliferative | Human hepatocellular carcinoma (HepG2) | IC₅₀ | 27 µg/mL | [2] | |
| Antiproliferative | Non-malignant lung fibroblast (MRC5) | IC₅₀ | 32 µg/mL | [2] | |
| Antimicrobial | Staphylococcus aureus (MRSA clinical isolates) | MIC | 1.56-6.25 µg/mL | [2] | |
| Antimicrobial | Staphylococcus aureus (ATCC 29213) | MIC | 6.25 µg/mL | [2] | |
| Antimicrobial | Streptococcus agalactiae (ATCC 13813) | MIC | 12.5 µg/mL | [2] |
Detailed Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key bioactivity assays are provided below.
Cytotoxicity and Antiproliferative Assays (MTT Assay)
The cytotoxic activity of Talaroderxine C and the antiproliferative activity of Lulworthinone were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (MCF-7, HeLa, A549, A2058, HepG2) and non-malignant cell lines (HEK-293, MRC5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well microplates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The naphthopyranone compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted to the desired concentrations in the culture medium. The cells are then treated with these dilutions and incubated for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentrations (MICs) of Talaroderxine C and Lulworthinone against bacterial strains were determined using the broth microdilution method.
-
Inoculum Preparation: Bacterial strains are grown on appropriate agar plates, and a few colonies are used to inoculate a sterile broth. The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Serial Dilution: The naphthopyranone compounds are serially diluted in a 96-well microplate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microplates are incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Science: Diagrams of Pathways and Workflows
To further clarify the experimental processes and the potential mechanisms of action, the following diagrams have been generated using the DOT language.
References
Safety Operating Guide
Essential Safety and Handling Guidance for 2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one
I. Personal Protective Equipment (PPE)
Given the unknown specific hazards of the target compound, a cautious approach to PPE is mandatory. The following table outlines recommended PPE based on general laboratory safety principles for handling potentially hazardous chemicals.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes, dust, and unknown irritants. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a fully buttoned lab coat | Prevents skin contact with the chemical. Glove type should be selected based on the solvent used. |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes inhalation exposure to dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be considered after a formal risk assessment. |
| Foot Protection | Closed-toe shoes | Protects feet from spills. |
II. Operational Plan for Safe Handling
A systematic approach is critical when working with uncharacterized substances. The following protocol provides a step-by-step guide for safe handling.
1. Preparation and Engineering Controls:
- Work Area: All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to minimize inhalation risk.
- Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.
- Spill Kit: A chemical spill kit appropriate for solid and liquid spills should be available in the immediate vicinity.
2. Handling the Solid Compound:
- Weighing: When weighing the solid, use a balance inside the fume hood or a powder-containment hood.
- Static Discharge: Be aware of potential static electricity, which can cause fine powders to disperse. Use anti-static tools if necessary.
- Avoid Dust Formation: Handle the compound gently to avoid creating dust.
3. Solution Preparation and Use:
- Solvent Selection: Choose the least hazardous solvent appropriate for the procedure.
- Dissolving: Add the solid to the solvent slowly while stirring in a closed or covered vessel within the fume hood.
- Transfers: Use appropriate tools such as a pipette or a funnel for transferring solutions to minimize the risk of spills.
4. Post-Handling:
- Decontamination: Clean all equipment and the work surface thoroughly after use.
- Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
III. Disposal Plan
Proper disposal is crucial to ensure laboratory and environmental safety.
1. Waste Segregation:
- Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a clearly labeled, sealed waste container.
- Liquid Waste: Collect all solutions containing the compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is known.
2. Labeling:
- All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "2,3-Dihydro-2,5,8-trihydroxy-6-methoxy-2-methyl-4H-naphtho(2,3-b)pyran-4-one".
3. Storage and Disposal:
- Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
- Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
IV. Logical Workflow for Safe Handling and Disposal
The following diagram illustrates the logical progression of steps for safely handling and disposing of the chemical.
Caption: Workflow for Safe Chemical Handling and Disposal.
V. Reference Data for a Structurally Related Compound
The following information is for 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (CAS: 28564-83-2) and is provided for informational purposes only. The hazards of the requested compound may be significantly different.
GHS Hazard Statements for 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: [1]
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
This information highlights the potential for the requested naphtho(2,3-b)pyran-4-one derivative to also be an irritant and harmful if ingested, necessitating the stringent PPE and handling precautions outlined above. Always treat unknown compounds as potentially hazardous.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
